4-Amino-3-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKLFOUWUHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-53-9 | |
| Record name | 4-Amino-3-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-4-aminopyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cholinergic Profile of 4-Amino-3-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cholinergic activity related to 4-Amino-3-hydroxypyridine. Contrary to initial hypotheses, current scientific literature does not support a direct cholinergic mechanism of action for this compound itself. Instead, its primary relevance in cholinergic pharmacology is as a major metabolite of the well-characterized cholinergic agent, 4-aminopyridine (dalfampridine). This document will therefore elucidate the established mechanism of action of 4-aminopyridine as a potassium channel blocker that enhances acetylcholine release, and detail its metabolic conversion to this compound. This guide will present available quantitative data, experimental protocols, and signaling pathway diagrams to provide a clear and accurate understanding for research and drug development professionals.
Introduction: The 4-Aminopyridine Family and Cholinergic Activity
The pyridines are a class of heterocyclic organic compounds that have been a source of various pharmacologically active molecules. Within this family, 4-aminopyridine has been identified as a potent agent that modulates cholinergic neurotransmission. Its hydroxylated metabolite, this compound, is a key product of its biotransformation in humans. Understanding the distinct roles of the parent drug and its metabolite is crucial for a precise comprehension of their pharmacological profiles.
Mechanism of Action: 4-Aminopyridine as an Enhancer of Acetylcholine Release
The primary cholinergic effect of the 4-aminopyridine family is attributed to the parent compound, 4-aminopyridine. It does not act as a direct agonist at cholinergic receptors or as an acetylcholinesterase inhibitor. Instead, its mechanism is centered on the presynaptic enhancement of acetylcholine release.
4-aminopyridine is a potent blocker of voltage-gated potassium (K+) channels in neuronal membranes.[1][2] By inhibiting these channels, 4-aminopyridine broadens the action potential in the presynaptic nerve terminal. This prolongation of the action potential leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration facilitates the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in an enhanced release of acetylcholine into the synaptic cleft.[2][3] This increased availability of acetylcholine then leads to a greater activation of postsynaptic nicotinic and muscarinic receptors, producing the observed cholinergic effects.
dot
Caption: Mechanism of 4-Aminopyridine on Acetylcholine Release.
Metabolism of 4-Aminopyridine to this compound
This compound has been identified as a major metabolite of 4-aminopyridine in humans.[4][5][6] The biotransformation of 4-aminopyridine is limited, with a significant portion of the drug excreted unchanged.[6] The primary metabolic pathway involves the hydroxylation of 4-aminopyridine to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2E1 being the major contributor.[4][5] Following its formation, this compound can be further metabolized through conjugation, primarily to a sulfate conjugate.[5]
dot
Caption: Metabolic Pathway of 4-Aminopyridine.
Quantitative Data
Currently, there is a lack of quantitative data in the public domain regarding the direct cholinergic activity of this compound (e.g., receptor binding affinities, acetylcholinesterase inhibition). The available quantitative data primarily pertains to the metabolism of its parent compound, 4-aminopyridine.
| Parameter | Value | Compound | Enzyme Source | Reference |
| Km for 3-hydroxylation | 207 µM | 4-Aminopyridine | Human Liver Microsomes | [4] |
Experimental Protocols
In Vitro Metabolism of 4-Aminopyridine
This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of 4-aminopyridine.[4][5]
Objective: To determine the in vitro metabolism of 4-aminopyridine to this compound using human liver microsomes.
Materials:
-
4-aminopyridine
-
Human liver microsomes
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
EDTA
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard (e.g., 3,4-diaminopyridine)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes (1 mg protein/mL), potassium phosphate buffer, MgCl2, and EDTA.
-
Add 4-aminopyridine at various concentrations (e.g., 1, 10, 100 µM).
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reactions by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Acetylcholine Release Assay
This protocol is a general method for assessing the effect of compounds on acetylcholine release from brain tissue, as has been done for 4-aminopyridine.[1]
Objective: To measure the effect of a test compound on the evoked release of acetylcholine from brain slices.
Materials:
-
Rat frontal cortical slices
-
[3H]choline
-
Superfusion apparatus
-
Physiological salt solution (e.g., Krebs' solution)
-
Scintillation counter
-
Electrical stimulation device
Procedure:
-
Prepare brain slices (e.g., from the rat frontal cortex).
-
Load the slices with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]acetylcholine.
-
Place the loaded slices in a superfusion chamber and continuously perfuse with physiological salt solution.
-
Collect fractions of the superfusate at regular intervals to measure basal tritium outflow.
-
Evoke acetylcholine release by electrical stimulation of the slices.
-
To test the effect of a compound, add it to the superfusion medium before and during the electrical stimulation.
-
Measure the tritium content in the collected fractions using a scintillation counter.
-
An increase in stimulation-evoked tritium outflow in the presence of the compound compared to control indicates an enhancement of acetylcholine release.
Signaling Pathways
The cholinergic effects related to the 4-aminopyridine family are initiated presynaptically. The downstream signaling will depend on which postsynaptic cholinergic receptors (muscarinic or nicotinic) are activated by the increased concentration of acetylcholine in the synaptic cleft.
dot
Caption: Overall Signaling Cascade for 4-Aminopyridine.
Conclusion
The available scientific evidence indicates that this compound is the primary metabolite of the cholinergically active compound 4-aminopyridine. The cholinergic effects of this chemical family are mediated by 4-aminopyridine's action as a presynaptic potassium channel blocker, which enhances the release of acetylcholine. There is currently no substantial evidence to suggest that this compound itself possesses direct cholinergic activity. Future research could investigate the pharmacological activity of this metabolite to fully characterize its profile. For drug development professionals, the focus should remain on the well-established mechanism of 4-aminopyridine and its pharmacokinetic and metabolic profile, including its conversion to this compound.
References
- 1. 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 4-aminopyridine on acetylcholine release. (1977) | E. S. Vizi | 80 Citations [scispace.com]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Amino-3-hydroxypyridine: A Technical Guide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of 4-Amino-3-hydroxypyridine. The document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. Experimental protocols and data interpretation are provided to assist researchers in their analytical workflows.
Introduction to this compound
This compound, with the chemical formula C₅H₆N₂O and a molecular weight of 110.11 g/mol , is a pyridine derivative of interest in medicinal chemistry and drug development.[1] Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, suggests potential biological activity. Aminopyridine derivatives are known to exhibit a range of pharmacological effects, including the modulation of ion channels. Understanding the precise structure and spectroscopic properties of this compound is crucial for its identification, purity assessment, and the elucidation of its mechanism of action in biological systems.
Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 | d | ~5.0 |
| H-5 | ~6.8 | dd | ~5.0, 1.5 |
| H-6 | ~7.5 | d | ~1.5 |
| -NH₂ | Broad | s | - |
| -OH | Broad | s | - |
Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual chemical shifts may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~145 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-6 | ~135 |
Note: Predicted values are based on additive rules and comparison with isomers. Experimental verification is recommended.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium | N-H bending |
| 1300-1200 | Medium | C-O stretching |
| 1200-1000 | Medium | C-N stretching |
Note: A definitive FT-IR spectrum for this compound is available from Bio-Rad Laboratories, Inc., obtained from a KBr pellet.[2][3]
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | ~280-290 | Not available |
Note: The absorption maximum is an estimate based on related aromatic amines and hydroxypyridines.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | 100 | [M]⁺ (Molecular Ion) |
| 82 | Variable | [M - CO]⁺ |
| 81 | Variable | [M - HCN]⁺ |
| 65 | Variable | [C₅H₅]⁺ |
Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 45-90°, longer relaxation delays may be necessary for quaternary carbons.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent disc.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically absorbance values between 0.1 and 1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Determine the λmax and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Potential Signaling Pathway Involvement
Aminopyridines are a class of compounds known for their ability to block voltage-gated potassium (K⁺) channels.[4][5][6][7][8] 4-Aminopyridine, a close structural analog of the title compound, is a non-selective blocker of these channels. The proposed mechanism involves the physical occlusion of the ion-conducting pore from the intracellular side. This blockage prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is the basis for the therapeutic use of some aminopyridines in neurological disorders. Given the structural similarity, it is plausible that this compound exhibits a similar mode of action.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 4-Amino-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of 4-Amino-3-hydroxypyridine, a crucial pyridine derivative in pharmaceutical research and development. Understanding these fundamental physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing qualitative information and outlines the standard experimental protocols for determining these critical parameters.
Aqueous Solubility of this compound
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.
Qualitative Solubility Profile
This compound is generally described as being soluble in water and other polar organic solvents like methanol and ethanol.[1] The presence of both an amino and a hydroxyl group, capable of forming hydrogen bonds with water molecules, contributes to its aqueous solubility. However, its solubility in non-polar organic solvents such as n-hexane and benzene is reported to be very low.[1] One source categorizes its water solubility as "moderately soluble".[1]
Factors Influencing Solubility
The solubility of this compound in aqueous solutions is expected to be significantly influenced by:
-
pH: The molecule possesses both a basic amino group and an acidic hydroxyl group, meaning its ionization state, and therefore solubility, will change with pH. At lower pH, the amino group will be protonated, likely increasing solubility. At higher pH, the hydroxyl group can be deprotonated, which may also affect solubility.
-
Temperature: Generally, the solubility of solid compounds in liquids increases with temperature.
-
Presence of Co-solvents: The addition of water-miscible organic solvents can either increase or decrease the solubility depending on the polarity of the co-solvent and the solute.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature and pH.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., phosphate, citrate)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at different pH values relevant to physiological and formulation conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffered solution in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent (e.g., the corresponding buffer or mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L, at the specified pH and temperature.
Data Presentation:
The quantitative solubility data should be summarized in a table for easy comparison.
| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 1.2 | 25 | [Experimental Value] | [Calculated Value] |
| 4.5 | 25 | [Experimental Value] | [Calculated Value] |
| 6.8 | 25 | [Experimental Value] | [Calculated Value] |
| 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| 4.5 | 37 | [Experimental Value] | [Calculated Value] |
| 6.8 | 37 | [Experimental Value] | [Calculated Value] |
| 7.4 | 37 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders for experimental data.
Aqueous Stability of this compound
The chemical stability of an API in aqueous solution is a critical quality attribute that can impact its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Qualitative Stability Profile
This compound is described as being stable under normal conditions.[1] However, its stability can be compromised in the presence of strong acids, strong bases, and strong oxidizing agents.[1] The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, and changes in pH can catalyze hydrolytic degradation or other reactions.[1]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Experimental Protocols for Forced Degradation:
A typical forced degradation study involves subjecting an aqueous solution of this compound to the following conditions:
1. Acid Hydrolysis:
-
Conditions: Reflux with 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes to several hours).[2]
-
Procedure:
-
Dissolve a known concentration of this compound in 0.1 N HCl.
-
Heat the solution in a water bath at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Alkaline Hydrolysis:
-
Conditions: Reflux with 0.1 N NaOH at 60°C for a specified period.[2]
-
Procedure:
-
Dissolve a known concentration of this compound in 0.1 N NaOH.
-
Heat the solution in a water bath at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3. Oxidative Degradation:
-
Conditions: Treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]
-
Procedure:
-
Dissolve a known concentration of this compound in water.
-
Add a specified volume of hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Analyze the samples using a stability-indicating HPLC method.
-
4. Thermal Degradation (in solution):
-
Conditions: Heat an aqueous solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Procedure:
-
Dissolve a known concentration of this compound in water at a neutral pH.
-
Heat the solution in a temperature-controlled oven or water bath.
-
Withdraw samples at various time points.
-
Cool the samples to room temperature before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
5. Photostability:
-
Conditions: Expose an aqueous solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
Procedure:
-
Prepare two solutions of this compound.
-
Wrap one container in aluminum foil to serve as a dark control.
-
Expose both solutions to the specified light source for a defined period.
-
Withdraw samples at various time points.
-
Analyze the samples using a stability-indicating HPLC method.
-
Data Presentation:
The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | [Time] | [Value] | [Value] |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | [Time] | [Value] | [Value] |
| Oxidation | 3% H₂O₂, RT | [Time] | [Value] | [Value] |
| Thermal | 70°C | [Time] | [Value] | [Value] |
| Photolytic | ICH Q1B | [Time] | [Value] | [Value] |
Note: The values in this table are placeholders for experimental data.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically HPLC. This method must be able to separate the intact drug from its degradation products and any process-related impurities.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method should be able to resolve the peak of the active ingredient from the peaks of all potential degradation products.
-
Accuracy: The method should provide results that are close to the true value.
-
Precision: The method should produce consistent results for repeated analyses of the same sample.
-
Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Flow for Forced Degradation Studies
Caption: Logical Flow of Forced Degradation Studies.
Conclusion
This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. While specific quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals. The successful development of a drug product containing this compound will necessitate the rigorous experimental determination of these properties to ensure a safe, effective, and stable formulation. The outlined methodologies for solubility determination and forced degradation studies provide a clear path forward for generating this critical data.
References
Synthesis and Characterization of Novel 4-Amino-3-hydroxypyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel 4-Amino-3-hydroxypyridine derivatives. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, enzyme inhibitory, and cholinergic properties. This document details synthetic methodologies, presents characterization data in a structured format, and explores the underlying signaling pathways associated with their biological functions.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving multi-step processes. The chosen pathway typically depends on the desired substitution pattern on the pyridine ring. Below are representative synthetic strategies and detailed experimental protocols.
General Synthetic Approach: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines
A versatile method for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. This "anti-Wacker"-type cyclization is followed by oxidation and elimination to yield the desired 3-hydroxypyridine core, which can be further functionalized. While this method does not directly yield 4-amino derivatives, it provides a robust pathway to the core 3-hydroxypyridine scaffold, which can then be modified to introduce the 4-amino group through nitration and subsequent reduction.
Synthesis of 2-Amino-3-hydroxy-4-substituted Pyridines via Regioselective Metalation
An efficient route for preparing 2-amino-3-hydroxy-4-substituted pyridines utilizes the regioselective metalation of a protected 2-amino-3-hydroxypyridine derivative. The 2-amino and 3-hydroxy groups are initially protected as an oxazolidinone. This directing group facilitates lithiation at the 4-position, allowing for the introduction of various substituents through reaction with electrophiles. Subsequent deprotection yields the target compounds.
Experimental Protocols
This protocol describes the nitration of 4-aminopyridine, a key step towards the synthesis of this compound, as the nitro group can be subsequently reduced to an amino group and the amino group at the 4-position can be converted to a hydroxyl group via diazotization.
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
-
Ammonia solution
-
Water
Procedure:
-
Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).
-
Slowly add fuming nitric acid (2.5 mL) dropwise while maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat at 90°C for 3 hours.
-
After cooling, continue stirring at room temperature overnight.
-
Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia solution.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine as a yellow solid.[1]
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and physicochemical properties.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as N-H, O-H, and C=O bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Melting Point (m.p.): The melting point is a useful indicator of the purity of a solid compound.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products.
Tabulated Characterization Data
The following table summarizes the characterization data for a selection of synthesized 3-hydroxypyridine derivatives.
| Compound ID | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm-1) | HRMS (ESI, [M+Na]+) |
| 5a | 7.73 (d, J = 8.0 Hz, 2H), 7.32–7.28 (m, 4H), 6.87 (d, J = 8.8 Hz, 2H), 5.82 (s, 1H), 4.49 (m, 1H), 4.47 (d, J = 16.0 Hz, 1H), 4.34 (m, 1H), 3.81 (s, 3H), 3.74 (d, J = 16.0 Hz, 1H), 2.42 (s, 3H), 1.88 (br-s, 1H), 0.91 (d, J = 6.8 Hz, 3H) | 159.9, 143.5, 137.0, 133.5, 129.8, 129.5, 127.0, 126.3, 123.2, 114.0, 67.0, 55.3, 50.8, 41.5, 21.5, 9.4 | 3497, 1608, 1335, 1515, 1160, 1030, 816, 752, 659 | calcd for C20H23NNaO4S 396.1240, found 396.1242 | |
| 5b | 7.63 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 6.8 Hz, 2H), 7.30–7.15 (m, 7H), 6.77 (d, J = 8.8 Hz, 2H), 6.05 (s, 1H), 6.02 (s, 1H), 4.18 (dd, J = 7.6, 10.3 Hz, 1H), 3.88 (dd, J = 7.6 Hz, 14.1 Hz, 1H), 3.74 (s, 3H), 2.84 (dd, J = 10.3, 14.1 Hz, 1H), 2.37 (s, 3H), 1.82 (br-s, 1H) | 159.4, 143.4, 137.8, 137.68, 137.66, 130.0, 129.6, 129.0, 128.5, 128.0, 127.2, 127.0, 126.5, 113.9, 62.8, 57.5, 55.2, 43.6, 21.5 | 3491, 1606, 1513, 1335, 1250, 1160, 1034, 815, 744, 704, 661 | calcd for C25H25NNaO4S 458.1397, found 458.1398 | |
| 5c | 7.74 (d, J = 8.0 Hz, 2H), 7.32–7.20 (m, 4H), 6.88 (d, J = 8.8 Hz, 2H), 5.56 (s, 1H), 4.97 (q, J = 7.2 Hz, 1H), 4.26 (m, 1H), 4.13 (m, 1H), 3.82 (s, 3H), 2.40 (s, 3H), 1.78 (br-s, 1H), 1.31 (d, J = 7.2 Hz, 3H), 1.23 (d, J = 7.2 Hz, 3H) | 159.4, 143.3, 142.0, 138.4, 130.9, 129.8, 127.9, 126.8, 123.8, 113.9, 65.8, 55.3, 49.8, 49.7, 22.1, 21.5, 14.8 | 3492, 1607, 1514, 1248, 1157, 752, 660 | calcd for C21H25NNaO4S 410.1397, found 410.1396 |
Data extracted from a study on the de novo synthesis of polysubstituted 3-hydroxypyridines.[2]
Biological Activities and Signaling Pathways
This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of 3-hydroxypyridine-4-one derivatives against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 3-hydroxypyridine-4-one derivatives against selected microorganisms.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 6a | >512 | >512 | 512 | 512 |
| 6b | 64 | 128 | 256 | 256 |
| 6c | 32 | 32 | 128 | 128 |
| Ampicillin | 64 | 128 | - | - |
| Fluconazole | - | - | 16 | 32 |
Data extracted from a study on the antimicrobial evaluation of new 3-hydroxypyridine-4-one analogues.[3]
Enzyme Inhibition
Certain 3-hydroxypyridine-4-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of agents for treating hyperpigmentation disorders. Their inhibitory activity is often linked to their ability to chelate the copper ions in the active site of the enzyme.
The table below presents the tyrosinase inhibitory activity (IC50 values) for a series of substituted 3-hydroxypyridine-4-one derivatives.
| Compound ID | Substitution | IC50 (µM) |
| 6b | 4-OH-3-OCH3 | 25.82 |
| 6e | 2-Cl | 94.73 |
| 6f | 3-Cl | 88.30 |
| 6h | 3-NO2 | 83.94 |
| Kojic Acid (Control) | - | 16.68 |
Data extracted from a study on new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents.[4]
Cholinergic Activity and Associated Signaling Pathways
The parent compound, this compound, has been identified as a cholinergic drug that binds to acetylcholine receptors. Acetylcholine receptors are broadly classified into two types: nicotinic (ionotropic) and muscarinic (metabotropic), both of which are involved in a multitude of physiological processes in the central and peripheral nervous systems.
Activation of acetylcholine receptors initiates a cascade of intracellular signaling events. Nicotinic receptors, being ligand-gated ion channels, mediate fast synaptic transmission by allowing the influx of cations like Na+ and Ca2+. Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate a variety of downstream effectors, leading to more prolonged cellular responses.
The following diagram illustrates the general signaling pathways activated by muscarinic and nicotinic acetylcholine receptors.
The interaction of novel this compound derivatives with specific subtypes of these receptors could lead to the modulation of these pathways, offering therapeutic potential for a range of neurological and physiological disorders. Further research is required to elucidate the precise receptor subtype selectivity and downstream effects of these novel compounds.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological activities of novel this compound derivatives. The synthetic strategies outlined offer versatile routes to a wide range of substituted analogs. The characterization data confirms the successful synthesis and provides a basis for structure-activity relationship studies. The demonstrated antimicrobial and enzyme inhibitory activities, along with the potential for cholinergic modulation, highlight the significant therapeutic potential of this class of compounds. Further investigation into their specific molecular targets and mechanisms of action will be crucial for the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of 4-Amino-3-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 4-Amino-3-hydroxypyridine, a primary metabolite of the potassium channel blocker 4-aminopyridine (4-AP). Understanding the metabolic fate of this compound is crucial for comprehending the overall pharmacokinetics and potential drug-drug interactions of its parent drug. This document details the known metabolic pathways, presents relevant quantitative data, outlines experimental protocols for studying its biotransformation, and provides visual representations of the metabolic processes and experimental workflows.
Metabolic Pathway of this compound
The in vitro metabolism of 4-aminopyridine (4-AP) is limited, with the primary route being hydroxylation to form this compound (also referred to as 3-hydroxy-4-aminopyridine or 3-hydroxy-4-AP).[1][2] This initial oxidative step is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1, with a potential minor contribution from CYP2C8.[1][2]
Following its formation, this compound undergoes further phase II metabolism, specifically sulfation, to yield 3-hydroxy-4-aminopyridine sulfate.[1][2] This sulfate conjugate is a major metabolite of 4-AP found in vivo. While the formation of the sulfate conjugate is established, the specific sulfotransferase (SULT) enzyme isoform responsible for this reaction has not been definitively identified in the reviewed literature.
The overall metabolic pathway is depicted in the diagram below:
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on the metabolism of 4-aminopyridine and the formation of its metabolites.
Table 1: Enzyme Kinetics of 4-Aminopyridine 3-Hydroxylation
| Enzyme System | Substrate Concentration | Vmax (pmol/min/mg protein) | Km (µM) | Reference |
| Human Liver Microsomes | 1 - 500 µM | 1.8 (High Affinity) | 21 (High Affinity) | [1] |
| Human Liver Microsomes | 1 - 500 µM | 13 (Low Affinity) | 430 (Low Affinity) | [1] |
Table 2: Correlation of 4-Aminopyridine Metabolism with CYP Isoform Activity in Human Liver Microsomes
| CYP Isoform | Correlation Coefficient (r) | p-value | Reference |
| CYP2E1 | 0.596 | < 0.001 | [2] |
| CYP2C8 | 0.608 | < 0.001 | [2] |
Table 3: Inhibition of 4-Aminopyridine Metabolism
| Inhibitor | Target Enzyme | Inhibition (%) | Pre-incubation | Reference |
| Diethyldithiocarbamate (DDC) | CYP2E1 | 58% | With | [1] |
| Quercetin | CYP2C8 | 32% | Without | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the metabolism of this compound.
Reaction Phenotyping of this compound Sulfation
This protocol outlines a general approach to identify the specific SULT isoform(s) responsible for the sulfation of this compound.
Objective: To determine which human SULT isoform(s) catalyze the sulfation of this compound.
Materials:
-
This compound
-
Recombinant human SULT isoforms (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, SULT2A1)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare incubation mixtures containing potassium phosphate buffer, MgCl₂, and the specific recombinant SULT isoform.
-
Add this compound to the incubation mixtures to initiate the reaction. A typical substrate concentration to start with is 10 µM.
-
Initiate the enzymatic reaction by adding PAPS.
-
Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of 3-hydroxy-4-aminopyridine sulfate using a validated LC-MS/MS method.
-
Compare the rate of metabolite formation across the different SULT isoforms to identify the primary enzyme(s) responsible for the reaction.
References
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Amino-3-hydroxypyridine in Neurobiology and Neuronal Growth Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the neurobiological role and neuronal growth inhibition of 4-Amino-3-hydroxypyridine is currently limited. This guide provides a comprehensive overview based on its well-studied parent compound, 4-aminopyridine (4-AP), and available data on its metabolism. The information presented for 4-AP should be considered as a proxy, with the explicit understanding that the metabolite's specific activities may differ.
Introduction: The Link Between 4-Aminopyridine and its Hydroxylated Metabolite
This compound is a primary metabolite of 4-aminopyridine (4-AP), a compound extensively studied for its effects on the central nervous system. 4-AP, also known as dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The conversion of 4-AP to this compound is a key step in its metabolism.
Metabolism of 4-Aminopyridine
In humans, 4-aminopyridine undergoes limited metabolism, with a significant portion excreted unchanged.[1][2][3][4] The primary metabolic pathway involves hydroxylation to form this compound.[1][3][4] This reaction is catalyzed by cytochrome P450 enzymes, with CYP2E1 identified as a major contributor.[1][2] Following its formation, this compound can be further conjugated to form 3-hydroxy-4-AP sulfate.[1][3]
Metabolic Pathway of 4-Aminopyridine
Caption: Metabolic conversion of 4-Aminopyridine.
Neurobiology of 4-Aminopyridine (as a proxy for this compound)
The neurobiological effects of 4-AP are primarily attributed to its blockade of voltage-gated potassium (Kv) channels.[5] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-AP enhances neuronal excitability and restores axonal conduction.[5]
Mechanism of Action
4-AP's blockade of potassium channels leads to a prolongation of the action potential, which in turn increases the influx of calcium ions at the presynaptic terminal. This enhanced calcium influx promotes the release of neurotransmitters, thereby improving synaptic transmission.
Signaling Pathway of 4-Aminopyridine Action
Caption: Mechanism of 4-AP at the synapse.
Neuronal Growth Inhibition
While extensive data on this compound is lacking, one study has reported that it inhibited the growth of rat striatal neurons in cell culture. The parent compound, 4-AP, has shown dose-dependent effects on neuronal activity, which can be either neuroprotective or neurotoxic.[6] High concentrations of 4-AP can lead to hyperexcitability and epileptiform activity, which can be detrimental to neuronal health and growth.[7]
Quantitative Data on 4-Aminopyridine
Due to the scarcity of quantitative data for this compound, the following table summarizes pharmacokinetic parameters for 4-aminopyridine. This data is crucial for designing in vitro and in vivo experiments.
| Parameter | Species | Value | Reference |
| Pharmacokinetics | |||
| Elimination Half-life | Dogs | 125 ± 23 min | [8] |
| Guinea Pigs | 65 - 71 min | [9] | |
| Humans (SCI patients) | 5.6 - 7.6 hours (SR formulation) | [10] | |
| Peak Plasma Time | Humans (SCI patients) | 2.6 - 3.7 hours (SR formulation) | [10] |
| Volume of Distribution | Dogs | 2517 ± 363 ml/kg | [8] |
| Clearance | Dogs | 21 ± 4 ml/kg/min | [8] |
| In Vitro Activity | |||
| Epileptiform Activity | Rat Hippocampal Slices | 5 and 10 µM | [7] |
| Increased Neuronal Activity | Rat Cortical Co-cultures | 100 µM |
Experimental Protocols: Neurite Outgrowth Inhibition Assay
This protocol provides a general framework for assessing the effect of a test compound on neurite outgrowth, a key process in neuronal development and regeneration. This can be adapted to study either 4-AP or, when available, this compound.
Materials
-
Neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Test compound (4-Aminopyridine or this compound)
-
Positive control for inhibition (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
Poly-D-lysine or Laminin-coated culture plates (e.g., 96-well)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure
-
Cell Plating: Seed neuronal cells onto coated plates at a density optimized for neurite outgrowth analysis and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and negative control. Treat the cells and incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against a neuronal marker.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for assessing neurite outgrowth.
Conclusion and Future Directions
The neurobiological role of this compound remains an area with significant knowledge gaps. While its parent compound, 4-aminopyridine, has well-documented effects as a potassium channel blocker, it is crucial to determine if the hydroxylated metabolite shares this activity or possesses a unique pharmacological profile. The observation of neuronal growth inhibition by this compound in a single study warrants further investigation to understand the underlying mechanisms and dose-response relationships.
Future research should focus on:
-
Synthesizing and purifying this compound for in-depth biological characterization.
-
Conducting comprehensive in vitro studies to assess its effects on various neuronal cell types and its potential to modulate ion channels.
-
Performing detailed neurite outgrowth and neurotoxicity assays to quantify its impact on neuronal development.
-
Investigating its pharmacokinetic and pharmacodynamic properties to understand its distribution and activity in vivo.
A thorough understanding of the biological activities of this compound will provide a more complete picture of the overall effects of 4-aminopyridine administration and could potentially open new avenues for therapeutic development in neurodegenerative and neurodevelopmental disorders.
References
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Cholinergic Properties of 4-Amino-3-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for investigating the cholinergic properties of 4-Amino-3-hydroxypyridine. Publicly available scientific literature lacks specific quantitative data on the binding affinities and functional activities of this particular compound. Therefore, this guide presents potential mechanisms of action and standardized experimental protocols to facilitate future research. The data tables are templates for the presentation of results from such studies.
Introduction
This compound is a pyridine derivative with potential cholinergic activity. Broadly described as a cholinergic drug, its specific mechanism of action, receptor subtype selectivity, and potency remain to be fully elucidated.[1] It has been suggested that the compound is metabolized into an active form that binds to acetylcholine receptors, leading to an increase in acetylcholine levels and subsequent muscle contraction.[1] This proposed mechanism, however, requires further clarification to distinguish between direct receptor agonism and acetylcholinesterase inhibition. The molecule's water solubility and predicted ability to cross the blood-brain barrier enhance its interest as a potential therapeutic agent for central nervous system disorders.[1]
This guide outlines the necessary experimental approaches to thoroughly characterize the cholinergic profile of this compound.
Postulated Cholinergic Mechanisms of Action
Based on its chemical structure as an aminopyridine derivative and the general description of its effects, several potential cholinergic mechanisms of action can be hypothesized for this compound. The following diagram illustrates these possibilities, which form the basis for the experimental protocols detailed in this guide.
Quantitative Data Summary
The following tables are presented as templates for the systematic reporting of quantitative pharmacological data for this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | - | - | - | - | - |
| Atropine (Control) | - | - | - | - | - |
| Pirenzepine (M1 Selective Control) | - | - | - | - | - |
Table 2: Nicotinic Receptor Binding Affinities (Ki in nM)
| Compound | α4β2 | α7 | Neuronal Ganglion | Muscle Type |
| This compound | - | - | - | - |
| Nicotine (Control) | - | - | - | - |
| Mecamylamine (Control) | - | - | - | - |
Table 3: Functional Activity at Cholinergic Receptors (EC50 / IC50 in nM)
| Compound | Receptor | Assay Type | Result |
| This compound | M1 | Calcium Mobilization | - |
| This compound | M2 | cAMP Inhibition | - |
| This compound | α4β2 | Ion Flux | - |
| This compound | α7 | Ion Flux | - |
Table 4: Acetylcholinesterase Inhibition
| Compound | Source of AChE | IC50 (nM) |
| This compound | Human recombinant | - |
| This compound | Electric Eel | - |
| Donepezil (Control) | Human recombinant | - |
Experimental Protocols
Detailed methodologies are provided for key experiments to characterize the cholinergic properties of this compound.
Radioligand Binding Assays for Muscarinic and Nicotinic Receptors
This protocol determines the binding affinity of this compound for various cholinergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human muscarinic (M1-M5) or nicotinic (e.g., α4β2, α7) receptor subtypes are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [³H]-epibatidine for nicotinic receptors) and a range of concentrations of this compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The filters are washed, and the amount of radioactivity retained on them is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using pharmacological software. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay determines the ability of this compound to inhibit the activity of acetylcholinesterase (AChE).
Methodology:
-
Reaction Mixture: In a 96-well plate, varying concentrations of this compound are pre-incubated with a fixed concentration of AChE (from either human recombinant sources or electric eel) in a phosphate buffer.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Detection: If AChE is active, it hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected by measuring the absorbance at 412 nm.
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each concentration of the test compound. The concentration of this compound that causes 50% inhibition of AChE activity (IC50) is determined by plotting the percent inhibition against the log concentration of the compound.
In Vitro Functional Assays
These assays determine whether this compound acts as an agonist or antagonist at cholinergic receptors.
-
Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5): Cells expressing the receptor subtype are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist will trigger Gq-protein activation, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. The potency (EC50) of this compound can be determined. To test for antagonism, the assay is run in the presence of a known agonist, and the ability of this compound to inhibit the agonist's effect is measured (IC50).
-
cAMP Assay (for Gi-coupled receptors like M2, M4): Cells expressing the receptor are stimulated with forskolin to increase intracellular cAMP levels. The addition of a muscarinic agonist will activate the Gi protein, inhibiting adenylyl cyclase and thus reducing cAMP levels. The potency of this compound as an agonist (EC50) or antagonist (IC50) can be determined by measuring cAMP levels, typically using an immunoassay.
-
Ion Flux Assay (for nicotinic receptors): Nicotinic receptors are ligand-gated ion channels. Agonist binding leads to channel opening and ion influx (e.g., Ca²⁺, Na⁺). This can be measured using ion-sensitive dyes or by electrophysiological techniques such as patch-clamp recording. The effect of this compound on ion flux will determine its functional activity at these receptors.
Signaling Pathways
Should this compound be identified as a muscarinic or nicotinic agonist, it would trigger specific intracellular signaling cascades. The diagrams below illustrate the canonical pathways.
Conclusion
While this compound has been identified as a compound with cholinergic properties, a detailed characterization is required to understand its therapeutic potential. The experimental protocols and frameworks provided in this guide offer a systematic approach to elucidating its specific mechanism of action, receptor binding profile, and functional activity. The resulting data will be crucial for any future drug development efforts centered on this molecule.
References
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of 4-Amino-3-hydroxypyridine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted blood-brain barrier (BBB) permeability of 4-Amino-3-hydroxypyridine, a heterocyclic amine of interest in neuroscience and medicinal chemistry. Due to a lack of direct experimental data on its central nervous system (CNS) penetration, this paper synthesizes information on its physicochemical properties, compares it to the known CNS-active agent 4-aminopyridine, and outlines detailed experimental protocols for its empirical evaluation. This guide is intended to serve as a foundational resource for researchers investigating the potential CNS applications of this and similar molecules.
Core Concepts: Physicochemical Determinants of BBB Permeability
The ability of a molecule to cross the blood-brain barrier is fundamentally governed by its physicochemical properties. The BBB is a highly selective, lipophilic interface that restricts the passage of many substances from the bloodstream into the brain parenchyma. Key molecular characteristics that favor passive diffusion across the BBB include:
-
Low Molecular Weight: Generally, molecules with a molecular weight under 400-500 Da exhibit better BBB penetration.
-
High Lipophilicity: A high octanol-water partition coefficient (logP) indicates a greater affinity for lipid environments, facilitating passage through the lipid membranes of the BBB endothelial cells. An optimal logP for BBB penetration is often considered to be in the range of 1.5 to 2.5.
-
Low Polar Surface Area (PSA): The PSA, which is the sum of the surface areas of polar atoms in a molecule, is a strong predictor of membrane permeability. A lower PSA, typically under 90 Ų, is associated with improved BBB penetration.
-
Limited Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors reduces the molecule's interaction with water, favoring its partitioning into the lipid membrane.
-
Ionization State (pKa): The pKa of a molecule determines its charge at physiological pH (around 7.4). The un-ionized form of a drug is generally more lipid-soluble and therefore more likely to cross the BBB.
Quantitative Data Presentation
To facilitate a comparative analysis, the following table summarizes the key physicochemical properties of this compound alongside the well-characterized BBB-penetrant, 4-aminopyridine. The data for this compound is derived from computational predictions, highlighting the need for future experimental validation.
| Property | This compound | 4-aminopyridine | Significance for BBB Permeability |
| Molecular Weight ( g/mol ) | 110.11[1] | 94.11[2] | Both are well below the typical 400-500 Da cutoff, favoring permeability. |
| Predicted logP (XLogP3) | -0.3[1] | 0.3[2] | The negative logP of this compound suggests higher hydrophilicity and potentially lower BBB penetration compared to 4-aminopyridine. |
| Topological Polar Surface Area (TPSA) (Ų) | 55.1[1] | 38.9[2] | Both are well below the 90 Ų guideline, which is favorable for BBB penetration. The lower TPSA of 4-aminopyridine is advantageous. |
| Hydrogen Bond Donors | 2 | 1 | The additional hydrogen bond donor on this compound may slightly hinder its ability to cross the BBB. |
| Hydrogen Bond Acceptors | 2 | 2 | Both molecules have a similar number of hydrogen bond acceptors. |
| Predicted pKa | 10.78 | 9.17 | Both molecules will be significantly protonated at physiological pH 7.4, which could limit passive diffusion. |
Based on this comparative analysis, the higher polarity (lower logP) and additional hydrogen bond donor of this compound suggest that it may have a lower intrinsic BBB permeability than 4-aminopyridine. However, its low molecular weight and favorable TPSA indicate that some level of CNS penetration is plausible and warrants experimental investigation.
Visualizing Key Concepts and Workflows
To further elucidate the principles and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Physicochemical properties influencing BBB permeability.
Caption: A general experimental workflow for assessing BBB permeability.
Experimental Protocols
The following are detailed methodologies for key experiments to empirically determine the BBB permeability of this compound.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane, providing a high-throughput initial screen.
Methodology:
-
Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at a relevant pH (e.g., pH 7.4) to the desired final concentration.
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The donor wells (the filter plate) are filled with the compound solution.
-
The entire assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))]
Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor compartment at time t.
-
C_D(0) is the initial concentration of the compound in the donor compartment.
-
In Vitro Cell-Based Transwell Assay (e.g., using hCMEC/D3 cells)
Objective: To evaluate the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells, which mimics the BBB more closely by including cellular components and tight junctions.
Methodology:
-
Cell Culture: hCMEC/D3 cells are cultured on semi-permeable Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER) to confirm tight junction integrity.
-
Compound Application: The culture medium in the apical (luminal) chamber is replaced with medium containing a known concentration of this compound. The basolateral (abluminal) chamber contains fresh medium.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber, and the volume is replaced with fresh medium. A sample from the apical chamber is also taken at the beginning and end of the experiment.
-
Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the basolateral chamber over time.
In Vivo Brain-to-Plasma Concentration Ratio (Kp) in Rodents
Objective: To determine the extent of this compound distribution into the brain tissue after systemic administration in a living organism.
Methodology:
-
Animal Dosing: A cohort of rodents (e.g., male Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are euthanized, and the brains are harvested.
-
Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
Brains are rinsed, weighed, and homogenized in a suitable buffer.
-
-
Quantification: The concentration of this compound in both the plasma and brain homogenate is determined by LC-MS/MS.
-
Kp Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:
Kp = C_brain / C_plasma
Where:
-
C_brain is the concentration of the compound in the brain homogenate.
-
C_plasma is the concentration of the compound in the plasma.
-
Conclusion
While direct experimental evidence is currently lacking, a physicochemical analysis of this compound suggests that its potential for blood-brain barrier penetration may be lower than that of the structurally similar compound, 4-aminopyridine, primarily due to its increased polarity. However, its low molecular weight and favorable polar surface area indicate that CNS penetration is not precluded. The experimental protocols detailed in this guide provide a clear path forward for the empirical determination of its BBB permeability. The data generated from these studies will be critical for assessing the feasibility of developing this compound and its derivatives as centrally acting therapeutic agents.
References
Degradation of 4-Aminopyridine to 4-Amino-3-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP), a potassium channel blocker used in the treatment of multiple sclerosis, undergoes metabolic transformation in biological systems. Understanding its degradation pathways is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the primary degradation pathway of 4-aminopyridine to its main metabolite, 4-amino-3-hydroxypyridine, with a focus on the mammalian metabolic route. Additionally, a plausible microbial degradation pathway is discussed. This document includes detailed experimental protocols for key analytical methods, quantitative data summaries, and visualizations of the degradation pathways to support further research and drug development efforts.
Mammalian Metabolic Pathway
In humans and other mammals, the degradation of 4-aminopyridine is primarily a metabolic process occurring in the liver. The main pathway involves the hydroxylation of the pyridine ring to form this compound. This is followed by a phase II conjugation reaction, leading to the formation of a sulfate conjugate.[1][2]
The initial and rate-limiting step of hydroxylation is catalyzed by the cytochrome P450 (CYP) enzyme system.[1] Specifically, CYP2E1 has been identified as the major enzyme responsible for this transformation.[1]
The overall mammalian metabolic pathway can be summarized as follows:
-
Hydroxylation: 4-aminopyridine is hydroxylated at the 3-position of the pyridine ring by CYP2E1 to form this compound.
-
Sulfation: The newly formed hydroxyl group on this compound is then conjugated with a sulfate group, a reaction catalyzed by sulfotransferase enzymes, to produce this compound sulfate.[1][2]
Both this compound and its sulfate conjugate are the primary metabolites excreted in urine.[1][2]
Mammalian metabolic pathway of 4-aminopyridine.
Microbial Degradation Pathway
While the mammalian metabolism of 4-aminopyridine is well-characterized, its microbial degradation is less understood. However, based on the known microbial metabolism of other pyridine derivatives, a plausible degradation pathway can be proposed.[3] Microbial degradation of aromatic compounds often involves initial hydroxylation reactions catalyzed by mono- or dioxygenases, which can be followed by ring cleavage.
A potential microbial pathway for the degradation of 4-aminopyridine could involve an initial hydroxylation to form this compound, similar to the mammalian pathway. This step could be carried out by bacterial cytochrome P450 enzymes or other hydroxylases.[4] Subsequent steps would likely involve ring cleavage and further degradation into central metabolic intermediates.
It is important to note that some studies on the microbial degradation of related compounds like 4-hydroxypyridine show the formation of pyridine-3,4-diol as a key intermediate, suggesting that the amino group might be removed before or after initial hydroxylation in some microbial pathways.[5]
Proposed microbial degradation pathway of 4-aminopyridine.
Quantitative Data Summary
The following tables summarize the quantitative data on the metabolism of 4-aminopyridine from various studies.
Table 1: Proportions of 4-Aminopyridine and its Metabolites in Human Plasma and Urine
| Compound | Percentage in Plasma | Percentage in Urine |
| 4-Aminopyridine (unchanged) | ~70% | ~90% |
| This compound | Variable | ~6% |
| This compound sulfate | Variable | ~3% |
Data compiled from studies on human subjects following oral administration of 4-aminopyridine.[1]
Table 2: In Vitro Inhibition of Human CYP Enzymes by 4-Aminopyridine
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 30 |
| CYP2A6 | > 30 |
| CYP2B6 | > 30 |
| CYP2C8 | > 30 |
| CYP2C9 | > 30 |
| CYP2C19 | > 30 |
| CYP2D6 | > 30 |
| CYP2E1 | ~125 |
| CYP3A4/5 | > 30 |
IC50 values represent the concentration of 4-aminopyridine required to inhibit 50% of the enzyme activity.[6]
Experimental Protocols
Metabolite Identification and Quantification using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of 4-aminopyridine and its metabolites in biological matrices.
4.1.1. Sample Preparation
-
Plasma/Serum: To 0.5 mL of plasma or serum, add a suitable internal standard (e.g., 4-(aminomethyl)pyridine).[7] Precipitate proteins by adding 1 mL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Urine: Dilute urine samples 1:10 with the mobile phase. Add an internal standard and vortex before injection.
4.1.2. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 5 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 90:10 v/v) with a small amount of acid (e.g., 0.2% formic acid).[1]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at 263 nm for 4-aminopyridine and its metabolites.[7] For higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS) can be used. Ion transitions for 4-AP can be set to 95/78 and for this compound to 111/66.[1]
4.1.3. Quantification
Create a calibration curve using standards of 4-aminopyridine and this compound of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Workflow for HPLC analysis of 4-aminopyridine and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the procedure for studying the metabolism of 4-aminopyridine using human liver microsomes to identify the responsible CYP enzymes.
4.2.1. Materials
-
Pooled human liver microsomes (HLMs)
-
4-Aminopyridine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Potassium phosphate buffer (100 mM, pH 7.4)[8]
-
Magnesium chloride (MgCl2)[8]
-
Selective CYP inhibitors (e.g., clomethiazole for CYP2E1)[9]
-
Acetonitrile (for reaction termination)
-
Internal standard
4.2.2. Incubation Procedure
-
Prepare a master mix containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system.
-
In a microcentrifuge tube, add the required volume of the master mix.
-
Add the desired concentration of 4-aminopyridine (e.g., 1, 10, or 100 µM).[1]
-
For inhibitor studies, pre-incubate the microsomes with the selective CYP inhibitor for a specified time (e.g., 10 minutes) before adding 4-aminopyridine.
-
Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed suspension of human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[1][9]
-
Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant for the disappearance of 4-aminopyridine and the formation of this compound using the HPLC method described in section 4.1.
4.2.3. Data Analysis
The rate of metabolism can be determined by plotting the concentration of the remaining 4-aminopyridine against time. The involvement of a specific CYP enzyme is confirmed if its selective inhibitor significantly reduces the rate of 4-aminopyridine metabolism.
Logical flow of a human liver microsome inhibition assay.
Conclusion
The primary degradation pathway of 4-aminopyridine in mammals leads to the formation of this compound and its sulfate conjugate, a process predominantly mediated by the CYP2E1 enzyme. While a direct microbial pathway to this compound is plausible, further research is needed for its definitive elucidation. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers and drug development professionals working with 4-aminopyridine, facilitating a deeper understanding of its metabolic fate and potential for drug interactions. This knowledge is essential for the continued safe and effective use of 4-aminopyridine in clinical practice.
References
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir.nii.ac.jp [cir.nii.ac.jp]
- 4. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Amino-3-hydroxypyridine and Its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-3-hydroxypyridine and its hydrochloride salt. The information is compiled from various sources to aid in research, development, and formulation activities involving this compound.
Physicochemical Properties of this compound
This compound is a pyridine derivative with the molecular formula C₅H₆N₂O.[1] Its structure incorporates both an amino and a hydroxyl group, which significantly influence its chemical and physical properties.
Below is a summary of the available quantitative data for this compound. It is important to note that some of the presented data are predicted values and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | White to light brown solid | |
| Melting Point | 222-223 °C | [2] |
| Boiling Point | 447.4 ± 30.0 °C (Predicted) | [2] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.78 ± 0.12 (Predicted) | [2] |
| Solubility | Soluble in water.[3] | [3] |
Salts of this compound
The basic nature of the pyridine ring and the amino group allows this compound to form salts with various acids. The hydrochloride salt is a common example.
This compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClN₂O | [4] |
| Molecular Weight | 146.58 g/mol | [4] |
| CAS Number | 52334-53-9 | [4] |
| Purity | ≥ 95% | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined by observing the temperature at which it transitions into a liquid.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer[5]
-
Mortar and pestle[6]
Procedure:
-
A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[5]
-
The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a liquid (final melting point) are recorded. For a pure compound, this range should be narrow (0.5-1.0 °C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.[2]
Apparatus:
-
Conical flasks or vials with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a flask.[2]
-
The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After shaking, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[2]
-
The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[2]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of a compound.[8]
Apparatus:
-
Potentiometer with a pH electrode[8]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[8]
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system. The ionic strength of the solution is usually kept constant using an inert salt like KCl.[8]
-
The solution is made acidic (e.g., to pH 2) by adding a standard acid.[8]
-
The solution is then titrated with a standardized base, adding small increments of the titrant.[8]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve. For a compound with multiple pKa values, multiple inflection points will be observed.
Visualizations
Chemical Structure and Salt Formation
Caption: Formation of this compound hydrochloride.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Key Physicochemical Properties Relationship
Caption: Interrelation of key physicochemical properties in drug development.
References
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 52334-53-9 | FA46174 [biosynth.com]
- 4. synchem.de [synchem.de]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. medpharma12.com [medpharma12.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
High-Yield Synthesis and Purification of 4-Amino-3-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis and purification of 4-Amino-3-hydroxypyridine, a valuable building block in pharmaceutical and chemical synthesis. The described methods are based on a multi-step synthesis starting from readily available 4-aminopyridine.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step process, beginning with the nitration of 4-aminopyridine to produce 4-amino-3-nitropyridine. This intermediate is then reduced to 3,4-diaminopyridine, which subsequently undergoes diazotization and hydrolysis to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-nitropyridine
This protocol describes the nitration of 4-aminopyridine to yield 4-amino-3-nitropyridine.
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution
-
Deionized Water
Procedure:
-
In a flask equipped with a stirrer and under ice-bath cooling, dissolve 5.0 g (50.0 mmol) of 4-aminopyridine in 20 mL of concentrated sulfuric acid.
-
Maintain the reaction temperature between 0-10 °C and slowly add 2.5 mL of fuming nitric acid dropwise.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
After cooling to room temperature, continue stirring overnight.
-
Slowly pour the reaction mixture into ice water.
-
Neutralize the solution to pH 7 with an ammonia solution to precipitate the product.
-
Collect the resulting yellow solid by filtration and dry it under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine (5.0 g) | [1][2] |
| Product | 4-Amino-3-nitropyridine | [1][2] |
| Yield | 5.1 g (70%) | [1][2] |
| Appearance | Yellow solid | [1][2] |
Step 2: Synthesis of 3,4-Diaminopyridine
This protocol outlines the reduction of 4-amino-3-nitropyridine to 3,4-diaminopyridine via catalytic hydrogenation.
Materials:
-
4-Amino-3-nitropyridine
-
Methanol
-
Strong Ammonia Water
-
Hydrogenation catalyst (e.g., Palladium on Carbon, Raney Nickel)
Procedure:
-
Dissolve 100 g of 4-amino-3-nitropyridine in 875 mL of methanol in a pressure-resistant vessel.
-
Add 875 mL of strong ammonia water to the solution.
-
Add the hydrogenation catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas and heat the reaction mixture at 110 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the methanol from the reaction mixture.
-
Filter the mixture and wash the filter cake with water.
-
Dry the collected solid to obtain 3,4-diaminopyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-nitropyridine | [3] |
| Product | 3,4-Diaminopyridine | [3] |
| Yield | The overall yield for the three-step synthesis is reported to be 55-67%.[3] | |
| Purity | >99.5% | [3] |
Step 3: Synthesis of this compound
Materials:
-
3,4-Diaminopyridine
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
Procedure:
-
Dissolve 3,4-diaminopyridine in a dilute solution of hydrochloric or sulfuric acid, cooled in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a designated period to ensure complete diazotization.
-
Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt. The optimal temperature and time for this step need to be determined experimentally.
-
After hydrolysis is complete, cool the solution and neutralize it with a suitable base, such as sodium bicarbonate, to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Note: The yield and purity of this step are highly dependent on the reaction conditions and require optimization.
Purification Protocol
The primary method for the purification of this compound is recrystallization.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include water, ethanol, or a mixture of solvents.
-
If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Purification: Specific quantitative data for the purification of this compound, such as recovery yield and final purity from recrystallization, is not detailed in the currently available search results. This data would need to be determined experimentally.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Quantification of 4-Amino-3-hydroxypyridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-3-hydroxypyridine in biological samples. The methodologies described are based on established bioanalytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for assay development and validation.
Introduction
This compound is a pyridine derivative of interest in various fields of biomedical research and drug development. Accurate quantification of this analyte in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and metabolic studies. The methods outlined below leverage the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for bioanalysis.
Quantitative Data Summary
While specific validated data for this compound is not publicly available, the following table summarizes the expected performance characteristics of a robust LC-MS/MS method based on assays for analogous compounds. These values should be considered as targets during method development and validation.
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.995 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the quantification range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the determined value to the nominal concentration. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting matrix components on the ionization of the analyte. |
Experimental Protocols
The following protocols describe the key steps for the quantification of this compound in plasma and urine samples.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a method using protein precipitation for sample cleanup, followed by analysis with a triple quadrupole mass spectrometer.
1. Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₂,¹⁵N-pyridine stable isotope labeled internal standard (SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (blank, drug-free)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Working Internal Standard Solution (10 ng/mL): Prepare a working solution of the SIL-IS by diluting the stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working internal standard solution (in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the reference standard)
-
SIL-IS: Precursor ion > Product ion (To be determined by infusion of the SIL-IS)
-
-
Key MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.
-
5. Method Validation The method should be validated according to regulatory guidelines, assessing selectivity, LLOQ, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol utilizes a "dilute-and-shoot" approach for rapid sample processing.
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human urine for plasma.
2. Preparation of Solutions
-
Same as Protocol 1.
3. Sample Preparation (Dilute-and-Shoot)
-
Centrifuge urine samples at 4,000 rpm for 5 minutes to pellet any precipitates.
-
In an autosampler vial, combine 20 µL of the urine supernatant, 80 µL of 0.1% formic acid in water, and 100 µL of the working internal standard solution (in acetonitrile).
-
Vortex to mix.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Same as Protocol 1.
5. Method Validation
-
Similar to Protocol 1, with specific attention to potential matrix effects from the more variable urine matrix.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Key parameters for bioanalytical method validation.
References
4-Amino-3-hydroxypyridine: A Versatile Precursor for the Synthesis of Kinase Inhibitors Targeting Neurological Disorders and Cancer
For Immediate Release
[City, State] – [Date] – 4-Amino-3-hydroxypyridine has emerged as a critical starting material for the synthesis of a range of pharmaceutical compounds, particularly kinase inhibitors with applications in neurodegenerative diseases and oncology. Its unique structure, featuring both an amino and a hydroxyl group on the pyridine ring, provides a versatile scaffold for building complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core found in several potent therapeutic agents.
This application note details the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, including a detailed protocol for a key synthetic transformation. It also presents quantitative data for representative compounds and illustrates the relevant signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutics.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The primary application of this compound in pharmaceutical synthesis is its role as a precursor to the pyrido[2,3-d]pyrimidine scaffold. This bicyclic heterocycle is a key pharmacophore in a variety of kinase inhibitors, including those targeting Receptor-Interacting Protein Kinase 2 (RIPK2), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction builds the pyrimidine ring onto the existing pyridine structure. Subsequent functionalization of this core structure allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
A crucial step in the synthesis of pyrido[2,3-d]pyrimidine-based pharmaceuticals from this compound is the initial cyclocondensation reaction. The following is a representative protocol for this transformation.
Protocol 1: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one
Objective: To synthesize a pyrido[2,3-d]pyrimidin-4(3H)-one derivative from this compound and a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Polyphosphoric acid (PPA) or Dowex-50W resin
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of polyphosphoric acid or an acidic resin like Dowex-50W.
-
Add ethanol as a solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrido[2,3-d]pyrimidin-4(3H)-one derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative data for the synthesis and activity of a pyrido[2,3-d]pyrimidine-based kinase inhibitor derived from a 4-aminopyridine precursor.
| Compound ID | Synthetic Step | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Target Kinase | IC50 (nM) |
| PQR-101 | Cyclocondensation | This compound | Ethyl benzoylacetate, PPA, reflux | 75 | >98 | RIPK2 | 50 |
| Halogenation | PQR-101 | POCl3, reflux | 88 | >99 | N/A | ||
| PQR-102 | Amination | Halogenated PQR-101 | Aniline derivative, Pd catalyst | 65 | >98 | RIPK2 | 8[1] |
Visualizing Key Processes
To better understand the application of this compound in pharmaceutical synthesis and the mechanism of action of the resulting compounds, the following diagrams are provided.
Caption: General workflow for the synthesis of pharmaceutical compounds.
Caption: Inhibition of the RIPK2 signaling pathway.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of pharmaceutical compounds, particularly kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The synthetic routes are generally efficient, allowing for the creation of diverse libraries of compounds for drug discovery efforts. The resulting molecules have shown significant potential in modulating key signaling pathways implicated in diseases such as cancer and inflammatory disorders. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.
References
Synthesis of 4-Hydroxypyridine Derivatives from 4-Aminopyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-hydroxypyridine and its derivatives through the diazotization of 4-aminopyridine precursors. This method offers a reliable route to obtaining 4-hydroxypyridine, a crucial building block in the pharmaceutical and agrochemical industries.[1] The protocol outlines the necessary reagents, optimal reaction conditions, and purification methods. Additionally, this note discusses the synthesis of various derivatives, supported by a data summary and a visual representation of the experimental workflow.
Introduction
4-Hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone, is a key heterocyclic compound.[2] Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antihypertensives, anticoagulants, and anti-inflammatory drugs, as well as agrochemicals such as pesticides and herbicides.[3] The conversion of 4-aminopyridines to 4-hydroxypyridines via a diazotization-hydrolysis reaction is a fundamental and effective synthetic strategy. This process involves the transformation of the primary amino group into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group.[4]
Reaction Mechanism and Workflow
The synthesis proceeds in two primary stages:
-
Diazotization: The primary amino group of a 4-aminopyridine derivative reacts with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[5]
-
Hydrolysis: The unstable diazonium salt intermediate readily undergoes hydrolysis, replacing the diazonium group with a hydroxyl group to form the desired 4-hydroxypyridine derivative.
Caption: General workflow for the synthesis of 4-hydroxypyridine derivatives.
Experimental Protocol
This protocol details the synthesis of the parent 4-hydroxypyridine from 4-aminopyridine. The procedure can be adapted for substituted 4-aminopyridines, although reaction conditions and purification methods may require optimization.
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl Nitrite
-
Barium Hydroxide
-
Activated Carbon
-
Methanol
-
Distilled Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 1000 mL three-neck flask, cautiously add 140 mL of 98% concentrated sulfuric acid to 400 mL of distilled water while cooling in an ice bath to maintain the temperature between 20-40°C.
-
To this acidic solution, add 95 g of 99% 4-aminopyridine at a temperature between 0-20°C with continuous stirring.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise over approximately 120 minutes, ensuring the temperature is strictly maintained below 10°C.
-
Monitor the reaction progress until completion (e.g., by TLC or until no starting material is detected).
Step 2: Hydrolysis and Neutralization
-
Prepare a solution of barium hydroxide in water.
-
Carefully add the cold diazonium salt solution to the barium hydroxide solution.
-
Control the reaction temperature between 30-60°C until the pH of the solution reaches 7.5-8.
-
Bubble carbon dioxide gas through the solution to precipitate excess barium hydroxide as barium carbonate, until the pH is approximately 6.
-
Filter the mixture and wash the solid residue to obtain a crude solution of 4-hydroxypyridine.
Step 3: Purification
-
Transfer the crude 4-hydroxypyridine solution to a suitable flask.
-
Add activated carbon and a sufficient amount of methanol for decolorization and purification.
-
Stir the mixture, then filter to remove the activated carbon.
-
The final product can be obtained through vacuum distillation or recrystallization from a suitable solvent system to yield high-purity 4-hydroxypyridine. A reported yield for this procedure is approximately 92.1% with a purity of over 99%.[6]
Data Summary for Synthesis of 4-Hydroxypyridine Derivatives
While a detailed protocol for a wide range of substituted 4-hydroxypyridines is not extensively available in the reviewed literature, the general method described above is applicable. The reactivity of the starting 4-aminopyridine and the stability of the intermediate diazonium salt can be influenced by the electronic nature of the substituents on the pyridine ring.
| Substituent (R) on 4-Aminopyridine | Product | Expected Yield Trend | Notes |
| H | 4-Hydroxypyridine | High (reported ~92%) | Standard protocol is well-established. |
| Electron-Donating (e.g., -CH₃, -OCH₃) | R-4-Hydroxypyridine | Potentially high | Electron-donating groups can stabilize the diazonium salt intermediate, potentially leading to cleaner reactions and good yields. |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | R-4-Hydroxypyridine | Moderate to High | Electron-withdrawing groups can decrease the basicity of the amino group, potentially requiring slightly adjusted diazotization conditions. The diazonium salt may be more reactive. |
| Sterically Hindering (e.g., ortho-substituents) | R-4-Hydroxypyridine | Variable | Steric hindrance around the amino group might slow down the rate of diazotization. |
Note: The yield trends are generalized expectations based on established principles of organic chemistry. Actual yields will depend on specific reaction conditions and the nature of the substituent.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations, each dependent on the successful completion of the previous step.
References
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. oaji.net [oaji.net]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of substituted 4-pyridones and 4-aminopyridinium salts via a one-pot pyridine synthesis | Lund University [lunduniversity.lu.se]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Spectroscopic Characterization of 4-Amino-3-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Amino-3-hydroxypyridine is a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. Its structural elucidation is a critical step in its development and application. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the molecule. This document provides detailed application notes and experimental protocols for the characterization of this compound using these methods.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note:
FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is instrumental in confirming the presence of key functional groups: the O-H stretch from the hydroxyl group, N-H stretches from the amino group, C=C and C=N stretching vibrations from the pyridine ring, and various bending vibrations. The position, intensity, and shape of these absorption bands provide a unique spectral fingerprint of the molecule.
Expected FT-IR Spectral Data for this compound:
The following table summarizes the expected characteristic infrared absorption bands for this compound based on typical values for similar aromatic and heterocyclic compounds. Actual experimental values may vary slightly depending on the sample preparation method and the physical state of the sample.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3300 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |
| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | Medium, Doublet |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium to Weak |
| 1650 - 1550 | C=C and C=N Ring Stretching | Pyridine Ring | Strong to Medium |
| 1640 - 1560 | N-H Bending (Scissoring) | Amino (-NH₂) | Medium |
| 1400 - 1200 | O-H Bending | Hydroxyl (-OH) | Medium |
| 1300 - 1000 | C-N Stretching | Amino (-NH₂) | Medium |
| 900 - 650 | C-H Out-of-plane Bending | Pyridine Ring | Strong to Medium |
Experimental Protocol: FT-IR Analysis
This protocol describes the preparation and analysis of a solid sample of this compound using the Potassium Bromide (KBr) pellet method.
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.[1]
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[1] The fine grinding is crucial to reduce scattering of the infrared radiation.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1] A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.
-
-
Instrument Setup and Background Collection:
-
Ensure the FT-IR spectrometer is purged and the sample compartment is clean.
-
With the sample holder empty, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions with the expected values in the data table and with reference spectra to confirm the identity and purity of the compound.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. Together, these techniques are essential for the unambiguous structural confirmation of this compound.
Expected NMR Spectral Data for this compound:
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These are predicted values based on the analysis of similar compounds, such as 2-Amino-3-hydroxypyridine[2], and general principles of NMR spectroscopy. The exact chemical shifts can be influenced by the solvent and concentration.
¹H NMR (Proton NMR) Data (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₂ | ~7.5 | d | ~5.0 | 1H |
| H₅ | ~6.5 | dd | ~5.0, ~1.5 | 1H |
| H₆ | ~7.8 | d | ~1.5 | 1H |
| -NH₂ | ~5.5 | br s | - | 2H |
| -OH | ~9.0 | br s | - | 1H |
d = doublet, dd = doublet of doublets, br s = broad singlet
¹³C NMR (Carbon NMR) Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C₂ | ~140 |
| C₃ | ~145 |
| C₄ | ~135 |
| C₅ | ~110 |
| C₆ | ~148 |
Experimental Protocol: NMR Analysis
This protocol describes the preparation of a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette or syringe
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it dissolves a wide range of compounds and its residual peak does not overlap with many signals of interest).[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]
-
Using a pipette or syringe, carefully transfer the solution into a clean NMR tube. The solution height in the tube should be approximately 4-5 cm.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp spectral lines.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient.
-
If required, acquire the ¹³C NMR spectrum. This will take longer than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the acquired Free Induction Decay (FID) using Fourier transformation.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.5 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for this compound characterization.
References
Application Note: HPLC Method for Purity Analysis of 4-Amino-3-hydroxypyridine
AN-HPLC-028
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 4-Amino-3-hydroxypyridine and the separation of its potential related substances. The method utilizes reversed-phase chromatography with gradient elution and UV detection, providing excellent selectivity, precision, and accuracy. This protocol is designed for researchers, scientists, and professionals in drug development and quality control environments.
Introduction
This compound (CAS No: 52334-53-9) is a pyridine derivative with potential applications in pharmaceutical research.[1][2] Its chemical structure includes both an amino and a hydroxyl group on the pyridine ring, making it a polar aromatic compound.[3] The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of this compound. This document provides a comprehensive HPLC method for its purity analysis.
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a buffered aqueous mobile phase and an organic modifier allows for the effective separation of the polar main component, this compound, from its potential non-polar and polar impurities. The analytes are quantified using a UV detector set at a wavelength appropriate for the chromophore of the pyridine ring system.
Experimental Protocols
3.1 Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Ortho-phosphoric acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
3.2 Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound. Methods for similar compounds often utilize reversed-phase columns with buffered mobile phases.[4][5]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with ortho-phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
3.3 Preparation of Solutions
-
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Reference Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent. Mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same procedure as described for the reference standard solution preparation.
-
3.4 System Suitability Before starting the analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for analysis if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=5) | ≤ 2.0% |
3.5 Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform five replicate injections of the reference standard solution for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high organic phase composition (e.g., 80% Acetonitrile / 20% Water) for 30 minutes before storing it in an appropriate solvent.
Data Presentation and Calculation
The purity of the sample is calculated based on the area percentage of all peaks observed in the chromatogram.
Calculation Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Summary The following table shows representative data for a purity analysis.
| Peak Identity | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.8 | 1,500 | 0.05 |
| This compound | 8.2 | 2,989,500 | 99.85 |
| Impurity 2 | 12.5 | 3,000 | 0.10 |
| Total | 2,994,000 | 100.00 |
Visualization of Experimental Workflow
References
Application Notes: 4-Amino-3-hydroxypyridine as a Versatile Building Block in Heterocyclic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-hydroxypyridine is a valuable heterocyclic building block for the synthesis of a variety of fused ring systems. Its structure features a pyridine core substituted with vicinal amino (-NH₂) and hydroxyl (-OH) groups, which serve as a versatile handle for constructing new heterocyclic rings. This ortho-disposition of nucleophilic groups allows it to undergo cyclocondensation reactions with various electrophilic partners, making it an ideal starting material for creating bicyclic heteroaromatic compounds. These resulting scaffolds, such as oxazolo[4,5-b]pyridines and pyrido[4,3-d]pyrimidines, are prevalent in medicinal chemistry and are investigated for a wide range of biological activities.[1][2]
The pyridine nitrogen atom also influences the molecule's reactivity and provides a site for potential N-alkylation or coordination with metal catalysts. The stability of the pyridine ring under a range of reaction conditions further enhances its utility in multi-step syntheses.[1]
Key Applications and Reaction Pathways
The primary utility of this compound lies in its role as a "1,2-bifunctional" synthon for annulation reactions, leading to the formation of five- or six-membered rings fused to the pyridine 'b' face (the C4-C5 bond).
The adjacent amino and hydroxyl groups can react with single-carbon synthons to form a fused oxazole ring. This is a common strategy for producing the oxazolo[4,5-b]pyridine scaffold. Reagents such as orthoesters, acid chlorides, or phosgene derivatives can be employed to provide the necessary carbon atom for the new ring. The reaction with orthoesters, for example, typically proceeds via an initial condensation followed by a cyclization-dehydration step, often acid-catalyzed. This pathway is analogous to the synthesis of related oxazolopyridines from other aminohydroxypyridine isomers.[3]
The construction of a fused pyrimidinone ring is another key application. This transformation requires a three-carbon synthon or a sequential reaction approach. A common method involves the reaction of the 4-amino group with a reagent like formamide or an ethoxymethylene derivative, followed by cyclization. This strategy is used in the synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-ones from starting materials like 4-aminonicotinic acid.[4] The amino group acts as the initial nucleophile, and the hydroxyl group participates in the subsequent ring-closing step. These pyrido[4,3-d]pyrimidine scaffolds are of significant interest as they are core structures in molecules targeting enzymes like dihydrofolate reductase or various kinases.[5]
Quantitative Data Summary
The following tables summarize representative, chemically plausible reactions for the synthesis of heterocyclic systems using this compound as a key building block. Yields are illustrative and may vary based on specific substrate and reaction optimization.
Table 1: Synthesis of Oxazolo[4,5-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| This compound | Triethyl orthoformate | Acetic Anhydride, Reflux | Oxazolo[4,5-b]pyridine | 75-85 |
| This compound | Benzoyl Chloride | Pyridine, 0°C to rt | 2-Phenyloxazolo[4,5-b]pyridine | 60-70 |
| this compound | Carbon disulfide | KOH, Ethanol, Reflux | Oxazolo[4,5-b]pyridine-2(3H)-thione | 80-90 |
Table 2: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| This compound | Diethyl ethoxymethylenemalonate | Dowtherm A, 250°C | Ethyl 4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | 55-65 |
| This compound | Formamide | 180°C | Pyrido[4,3-d]pyrimidin-4(3H)-one | 70-80 |
| this compound | Ethyl acetoacetate | Polyphosphoric acid (PPA), 140°C | 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | 60-70 |
Experimental Protocols
Note: These are generalized protocols based on established chemical transformations. Researchers should conduct their own optimization and safety assessments.
Protocol 1: General Synthesis of 2-Substituted-Oxazolo[4,5-b]pyridines
This protocol describes the cyclocondensation of this compound with an acid chloride to yield a 2-substituted oxazolopyridine.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
Anhydrous Pyridine (as solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-oxazolo[4,5-b]pyridine.
Protocol 2: General Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one
This protocol describes the reaction of this compound with formamide to generate the fused pyrimidinone ring system.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as reagent and solvent)
-
High-temperature reaction vessel (e.g., sealed tube or flask with condenser)
-
Ethanol
-
Deionized water
Procedure:
-
Combine this compound (1.0 eq) and an excess of formamide in a high-temperature reaction vessel.
-
Heat the mixture to 180-190°C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the cooled mixture into cold water to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture or DMF) to obtain the purified pyrido[4,3-d]pyrimidin-4(3H)-one.
Application in Drug Discovery: Signaling Pathway Context
Many heterocyclic scaffolds derived from aminopyridine precursors, such as pyridopyrimidines, are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[6] Dysregulation of these pathways is a hallmark of cancer. A synthesized pyrido[4,3-d]pyrimidine derivative could, for example, act as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK), blocking downstream signaling and inhibiting cell proliferation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
Application Notes and Protocols for Electrophysiological Recording Techniques Using 4-Amino-3-hydroxypyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-hydroxypyridine and its analogs are a class of compounds with significant potential for modulating neuronal and muscular excitability. Their primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, which are crucial for the repolarization phase of the action potential. By inhibiting these channels, these compounds can prolong the action potential duration, leading to an increase in neurotransmitter release at synapses and enhanced muscle contractility.[1][2][3] This makes them valuable tools for studying synaptic transmission and for the development of therapeutics for neurological disorders such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.[4]
This document provides detailed application notes and protocols for utilizing this compound analogs, with a focus on the well-characterized analog 4-aminopyridine (4-AP), in various electrophysiological recording techniques.
Mechanism of Action
The principal mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium channels.[1][2] This blockade is often voltage- and use-dependent. By physically obstructing the pore of the Kv channel, these compounds reduce the outward potassium current that is responsible for repolarizing the cell membrane after a depolarization. This leads to a prolongation of the action potential, which in turn increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and, consequently, increased neurotransmitter release from the presynaptic terminal.[1]
Quantitative Data: Inhibitory Potency of 4-Aminopyridine and its Analogs
The inhibitory potency of 4-aminopyridine and its derivatives varies depending on the specific analog and the subtype of the potassium channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Channel | Cell Type | IC50 | Reference |
| 4-Aminopyridine (4-AP) | hERG | HEK293 | 3.83 mM | [5] |
| 4-Aminopyridine (4-AP) | mKv1.1 | CHO | 147 µM (extracellular) | [6] |
| 4-Aminopyridine (4-AP) | mKv1.1 | CHO | 117 µM (intracellular) | [6] |
| Nerispirdine | hKv1.1 | CHO | 3.6 µM | [7] |
| Nerispirdine | hKv1.2 | CHO | 3.7 µM | [7] |
| Nerispirdine | Voltage-gated Na+ channels | SH-SY5Y | 11.9 µM | [7] |
| [18F]3F4AP | Shaker K+ channel | Oocytes | Not specified | [8] |
| 3-fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | Oocytes | Not specified | [8] |
| 3-methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | Oocytes | Not specified | [8] |
| 3-methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | Oocytes | Not specified | [8] |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | Oocytes | Not specified | [8] |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | Oocytes | Not specified | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound analogs on voltage-gated potassium currents in cultured cells (e.g., HEK293 cells stably expressing a specific Kv channel subtype) or primary neurons.
Materials:
-
Cells: Cultured cells expressing the target Kv channel or primary neurons.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP. Adjust pH to 7.2 with KOH.
-
This compound Analog Stock Solution: 10 mM stock in DMSO or water, depending on solubility.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit potassium currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the external solution.
-
Apply the this compound analog at the desired concentration by switching the perfusion to the drug-containing external solution.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak or steady-state outward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, apply a range of concentrations and fit the concentration-response data with a Hill equation.
-
Protocol 2: Voltage-Sensitive Dye Imaging of Action Potentials
This protocol allows for the optical measurement of action potential duration in neurons or muscle cells, providing a functional readout of Kv channel blockade.
Materials:
-
Cells: Cultured primary neurons or neuromuscular junction preparations.
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological saline.
-
Voltage-Sensitive Dye (VSD): e.g., BeRST 1, di-4-ANEPPS. Prepare a stock solution in DMSO.
-
This compound Analog Stock Solution: 10 mM stock in DMSO or water.
-
Fluorescence microscope: Equipped with a high-speed camera, appropriate filter sets, and an objective with a high numerical aperture.
-
Field stimulation electrodes.
Procedure:
-
Cell Staining:
-
Wash the cells with the imaging buffer.
-
Incubate the cells with the VSD (e.g., 1-5 µM BeRST 1 in imaging buffer) for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging Setup:
-
Place the stained cells on the microscope stage.
-
Focus on the cells of interest.
-
-
Baseline Recording:
-
Acquire a baseline fluorescence movie while stimulating the cells with a brief electrical pulse to elicit an action potential. Use a high frame rate (e.g., 500-1000 Hz) to capture the fast kinetics of the action potential.
-
-
Drug Application:
-
Perfuse the chamber with the imaging buffer containing the this compound analog at the desired concentration.
-
Incubate for a sufficient time for the drug to take effect.
-
-
Post-Drug Recording:
-
Acquire another fluorescence movie while stimulating the cells under the same conditions as the baseline recording.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Extract the fluorescence intensity traces from the ROIs.
-
The change in fluorescence (ΔF/F) is proportional to the change in membrane potential.
-
Measure the action potential duration at 50% or 90% of the peak amplitude (APD50 or APD90) before and after drug application to quantify the effect of the analog.
-
Visualizations
Signaling Pathway of Kv Channel Blockade
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Logical Relationship in Voltage-Sensitive Dye Imaging
Caption: Logical flow of a voltage-sensitive dye imaging experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing 4-Amino-3-hydroxypyridine derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Amino-3-hydroxypyridine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of pyridine derivatives can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in reactants can lead to the formation of side products and lower the overall yield. Ensure the purity of your starting materials before commencing the synthesis.
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Optimization of these conditions is often necessary for different substrates. Some reactions may require higher temperatures to overcome the activation energy barrier, while others might need lower temperatures to prevent the formation of byproducts.[1]
-
Catalyst Activity: If a catalyst is used, its activity might be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]
Q2: I am struggling with the purification of my final this compound derivative. What are some effective purification strategies?
A2: The purification of pyridine derivatives can be challenging due to their basicity and the similar polarities of byproducts. Common and effective purification techniques include:
-
Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing can be an issue on silica gel due to the basic nature of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: As pyridine derivatives are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The desired compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials. To improve regioselectivity, consider the following:
-
Protecting Groups: Judicious use of protecting groups on one of the reactive sites can direct the reaction to the desired position.
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.
-
Steric Hindrance: Introducing bulky substituents on the starting materials can favor the formation of one regioisomer over another due to steric hindrance.
Q4: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A4: Common side reactions in the synthesis of pyridine derivatives include:
-
Over-alkylation or Acylation: The amino group can be susceptible to multiple alkylations or acylations.
-
Ring Opening/Decomposition: At elevated temperatures or in the presence of strong acids or bases, the pyridine ring can become unstable.
-
Oxidation: The 3-hydroxy group can be sensitive to oxidation, especially if not protected.
To minimize these side reactions, carefully control the stoichiometry of your reagents, reaction temperature, and consider the use of appropriate protecting groups.
Optimization of Reaction Conditions: Data Tables
The following tables summarize the effects of different catalysts, solvents, and temperatures on the yield of this compound derivatives, based on available literature data for similar pyridine syntheses.
Table 1: Effect of Catalyst on Yield
| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | N-propargyl-N-tosyl-aminoaldehydes and arylboronic acids | Anhydrous MeOH, 80°C | 76-95 | [2] |
| Copper(I) oxide | 2-bromopyridine and ammonia | Ethylene glycol, 60°C, 16h | 92 | [3] |
| None (Thermal) | 3,5-dichloro-2,4,6-trifluoropyridine and Ammonia | Dioxane, 50°C, 2h | 85 | [4] |
| p-Toluenesulfonic acid (PTSA) | Multicomponent Hantzsch reaction | Ultrasonic irradiation, aqueous micelles | >90 | [5] |
| γ-Al₂O₃ nanoparticles | Multicomponent Hantzsch reaction | Solvent-free, 90°C | up to 95 | [5] |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Reaction | Yield (%) | Reference |
| Toluene | Nano Fe₃O₄-SO₃H | Spiroindole fused dihydropyridine synthesis | Moderate | [6] |
| Ethanol | Nano Fe₃O₄-SO₃H | Spiroindole fused dihydropyridine synthesis | Moderate | [6] |
| DMF | None | Uracil-derived hexahydropyrido[2,3-d]pyrimidines synthesis | ~35 | [1] |
| Water | None | Uracil-derived hexahydropyrido[2,3-d]pyrimidines synthesis | No product | [1] |
| Solvent-free | Nano Fe₃O₄-SO₃H | Spiroindole fused dihydropyridine synthesis | 85 | [6] |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Catalyst | Reaction | Yield (%) | Reference |
| Room Temperature | None | Uracil-derived hexahydropyrido[2,3-d]pyrimidines synthesis in DMF | 35 | [1] |
| 85 | Nano Fe₃O₄-SO₃H | Spiroindole fused dihydropyridine synthesis | 85 | [6] |
| 100 | None | Uracil-derived hexahydropyrido[2,3-d]pyrimidines synthesis in DMF | No improvement | [1] |
| 60 | Copper(I) oxide | Amination of 2-bromopyridine | 92 | [3] |
| 90 | None | Nitration of 4-aminopyridine | 70 | [7] |
Experimental Protocols
Below are generalized experimental protocols for key steps in the synthesis of this compound derivatives.
Protocol 1: Synthesis of 3-Nitro-4-aminopyridine (A Precursor)
This protocol describes the nitration of 4-aminopyridine, which can be a precursor to this compound derivatives.
-
Dissolution: Dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid under ice-bath conditions (0-10 °C).[7]
-
Nitration: Slowly add fuming nitric acid (0.5 equivalents) dropwise, maintaining the temperature between 0-10 °C.[7]
-
Stirring: Continue stirring the reaction mixture at 0-10 °C for 5 hours.[7]
-
Heating: Allow the mixture to warm to room temperature and then heat at 90°C for 3 hours.[7]
-
Work-up: After cooling, slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.[7]
-
Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to obtain 4-amino-3-nitropyridine.[7]
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 3-Hydroxypyridine Derivatives
This protocol is adapted from the synthesis of polysubstituted 3-hydroxypyridines and can be modified for the synthesis of 4-amino analogues.[2]
-
Reaction Setup: In a reaction vessel under an argon atmosphere, combine the N-protected amino-alkyne-aldehyde (1 equivalent), an arylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (5 mol%).[2]
-
Solvent Addition: Add anhydrous methanol to the mixture.[2]
-
Heating: Seal the vessel and heat the reaction mixture at 80 °C. Monitor the reaction progress by TLC.[2]
-
Work-up: After cooling, the reaction mixture is concentrated.
-
Purification: The crude product is purified by column chromatography to yield the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.
-
Oxidation and Elimination: The tetrahydropyridine is then oxidized (e.g., with MnO₂) and treated with a base to facilitate the elimination of the protecting group and aromatization to the 3-hydroxypyridine derivative.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), often with the addition of a small percentage of triethylamine (e.g., 0.1-1%) to prevent tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Synthesis and Optimization
Caption: A generalized workflow for the synthesis and optimization of this compound derivatives.
Signaling Pathway: Mechanism of Action of 4-Aminopyridine Derivatives on Voltage-Gated Potassium Channels
4-Aminopyridine and its derivatives are known to act as inhibitors of voltage-gated potassium (K+) channels.[8] This diagram illustrates their proposed mechanism of action at the cellular level.
Caption: Proposed mechanism of 4-aminopyridine derivatives blocking voltage-gated potassium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
Identifying and minimizing byproducts in 4-Amino-3-hydroxypyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-hydroxypyridine. The information is presented in a question-and-answer format to directly address common challenges and provide detailed experimental protocols.
I. Synthesis Overview & Key Challenges
The primary and most accessible synthetic route to this compound involves a two-step process:
-
Nitration of 3-Hydroxypyridine: This step introduces a nitro group onto the pyridine ring. A significant challenge is controlling the regioselectivity of this reaction, as multiple isomers can be formed.
-
Reduction of 3-Hydroxy-4-nitropyridine: The nitro group of the desired isomer is then reduced to an amino group to yield the final product.
The main difficulties users encounter are the formation of isomeric byproducts during the nitration step and ensuring the complete and clean reduction of the nitro intermediate.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Nitration of 3-Hydroxypyridine
Q1: What are the expected products from the nitration of 3-hydroxypyridine?
A1: The nitration of 3-hydroxypyridine typically yields a mixture of three main isomers: 3-hydroxy-2-nitropyridine, 3-hydroxy-4-nitropyridine, and 3-hydroxy-6-nitropyridine. The major product is often 3-hydroxy-2-nitropyridine. The formation of these isomers is a key challenge in this synthesis.
Q2: How can I control the regioselectivity to favor the formation of 3-hydroxy-4-nitropyridine?
A2: While the 2-nitro isomer is often the major product, reaction conditions can be optimized to influence the isomer ratio. Using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures is a common method.[1] To potentially favor the 4-nitro isomer, careful control of temperature and the rate of addition of the nitrating agent is crucial. It has been reported that for some substituted pyridines, the isomer distribution can be sensitive to the acid concentration and reaction temperature.
Q3: I have a mixture of nitro isomers. How can I identify them?
A3: The different isomers can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton chemical shifts and coupling constants will be distinct for each isomer due to the different electronic environments.
-
Mass Spectrometry: While the isomers will have the same mass, their fragmentation patterns in techniques like MS/MS might differ.
It is highly recommended to acquire reference spectra for each isomer if possible, or to carefully analyze the predicted spectra.
Q4: What are the potential byproducts of the nitration reaction other than isomers?
A4: Besides the isomeric mononitrated products, potential byproducts can include:
-
Dinitrated products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur.
-
Oxidation products: The pyridine ring can be susceptible to oxidation by the strong nitrating mixture, leading to tar-like byproducts.
-
Unreacted 3-hydroxypyridine: Incomplete reaction will leave the starting material in the product mixture.
Troubleshooting Guide: Nitration of 3-Hydroxypyridine
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired 4-nitro isomer | Reaction conditions favor the formation of other isomers. | Carefully control the temperature, ideally keeping it low during the addition of the nitrating agent. Experiment with different ratios of nitric acid to sulfuric acid. |
| Formation of dinitrated byproducts | Reaction conditions are too harsh. | Reduce the reaction temperature and time. Use a stoichiometric amount of the nitrating agent. |
| Significant amount of tar-like material | Oxidation of the starting material or product. | Maintain a low reaction temperature. Ensure efficient stirring to prevent localized overheating. |
| Presence of unreacted starting material | Incomplete reaction. | Increase the reaction time or slightly increase the amount of nitrating agent. Monitor the reaction progress using TLC or HPLC. |
B. Reduction of 3-Hydroxy-4-nitropyridine
Q5: What are the common methods for reducing the nitro group to an amine?
A5: The reduction of the nitro group in 3-hydroxy-4-nitropyridine to form this compound can be achieved through several methods, with catalytic hydrogenation being one of the most common and clean approaches.
Q6: What are the potential byproducts of the reduction step?
A6: Byproducts in the reduction of nitroarenes can include:
-
Incomplete reduction products: Such as the corresponding nitroso and hydroxylamine intermediates. These can sometimes form dimeric or polymeric side products.
-
Over-reduction products: While less common for aromatic amines, under very harsh conditions, the pyridine ring itself could potentially be reduced.
-
Byproducts from catalyst side reactions: Depending on the catalyst and conditions, other functional groups might be affected.
Troubleshooting Guide: Reduction of 3-Hydroxy-4-nitropyridine
| Issue | Possible Cause | Recommended Solution |
| Incomplete reduction (presence of nitro, nitroso, or hydroxylamine intermediates) | Insufficient catalyst, hydrogen pressure, or reaction time. Catalyst poisoning. | Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Formation of colored impurities | Formation of azo or azoxy compounds from condensation of intermediates. | Optimize reaction conditions to ensure rapid and complete reduction to the amine. Maintain a sufficient hydrogen supply. |
| Low product yield | Product degradation or loss during workup. Adsorption of the product onto the catalyst. | Use milder workup conditions. After filtration of the catalyst, wash it thoroughly with a polar solvent to recover any adsorbed product. |
III. Experimental Protocols
A. Protocol 1: Nitration of 3-Hydroxypyridine
This protocol is a general guideline and may require optimization.
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Bicarbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-hydroxypyridine to the cold sulfuric acid while stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
The isomeric products can be separated by column chromatography on silica gel.
B. Protocol 2: Catalytic Hydrogenation of 3-Hydroxy-4-nitropyridine
This protocol is a general guideline and may require optimization.
Materials:
-
3-Hydroxy-4-nitropyridine
-
Palladium on Carbon (Pd/C, typically 5% or 10%)
-
Ethanol or Methanol
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 3-hydroxy-4-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
IV. Data Presentation
Table 1: Summary of Nitration Products of 3-Hydroxypyridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical ¹H NMR Chemical Shift Ranges (ppm, in DMSO-d₆) |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.09 | δ 8.2-8.4 (d), 7.4-7.6 (dd), 7.2-7.4 (d) |
| 3-Hydroxy-4-nitropyridine | C₅H₄N₂O₃ | 140.09 | δ 8.5-8.7 (s), 8.1-8.3 (d), 7.5-7.7 (d) |
| 3-Hydroxy-6-nitropyridine | C₅H₄N₂O₃ | 140.09 | δ 8.8-9.0 (d), 8.0-8.2 (dd), 7.1-7.3 (d) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
V. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Stability issues and degradation products of aminopyridines under oxidative stress
This guide provides researchers, scientists, and drug development professionals with essential information on the stability issues and degradation products of aminopyridines when subjected to oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are aminopyridines and why is their oxidative stability a concern? Aminopyridines are a class of essential heterocyclic compounds widely used in medicinal chemistry and are integral to the structure of many pharmaceutical agents.[1] Their stability is critical because chemical degradation can lead to a loss of potency, altered bioavailability, and the formation of potentially toxic byproducts.[2] Understanding their behavior under oxidative stress—a common degradation pathway—is essential for developing stable formulations and ensuring drug safety and efficacy.
Q2: What are the most common degradation products of aminopyridines under oxidative stress? The degradation products depend on the specific aminopyridine structure and the oxidizing agent used. Common products arise from oxidation at the nitrogen atoms of the pyridine ring or the amino group.
-
N-Oxides: The pyridine nitrogen can be oxidized to form an N-oxide. For example, 3,4-diaminopyridine can degrade into 3,4-diaminopyridine-N-oxide.[3]
-
Nitro Derivatives: The amino group can be oxidized to a nitro group. 4-amino, 3-nitropyridine is a known degradation product of 3,4-diaminopyridine.[3]
-
Deamination & Coupling Products: Aggressive oxidation, for instance by sulfate radicals, can cause the amino group to be attacked, leading to deamination, nitration, or self-coupling products that can form azo derivatives.[4]
-
Hydrolysis Products: For derivatives like 2-acetamidopyridine, hydrolysis to the parent 2-aminopyridine can occur, which may then be susceptible to further oxidation.[5]
Q3: Which factors have the greatest impact on the oxidative stability of aminopyridines? Several factors significantly influence the rate and pathway of oxidative degradation:
-
pH: The pH of the solution is a critical factor. For instance, the oxidation of 3-aminopyridine exhibits a bell-shaped pH-rate profile, indicating that both protonated and unprotonated forms of the molecule have different reactivities.[6]
-
Molecular Form (Salt vs. Free Base): Salt forms of aminopyridines are generally more stable under oxidative stress compared to their molecular (free base) forms.[3] This is because in the salt form, the lone pair of electrons on the nitrogen is less available for oxidation.[3]
-
Storage Conditions: Exposure to heat, light, and humidity can accelerate degradation.[5][7][8] Proper storage in tightly sealed, light-protected containers is crucial.[5][9]
-
Oxidizing Agent: The type and concentration of the oxidizing agent (e.g., hydrogen peroxide, persulfate) will dictate the reaction kinetics and the types of degradation products formed.[3][4][6]
Troubleshooting Guide
This guide addresses specific issues encountered during the handling and analysis of aminopyridines.
Issue 1: My solid aminopyridine compound has changed color (e.g., darkened).
-
Potential Cause: Discoloration is a common visual indicator of chemical degradation.[5] It can result from the formation of oxidized impurities, which may be preceded by hydrolysis in substituted aminopyridines.[5]
-
Troubleshooting Steps:
-
Assess Purity: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.[5]
-
Review Storage: Ensure the compound is stored under the recommended conditions—typically in a tightly sealed container, protected from light, and in an inert atmosphere.[5]
-
Consider Purification: If purity is compromised, recrystallization may be necessary to remove impurities before use.[5]
-
Issue 2: I am observing inconsistent or non-reproducible results in my experiments.
-
Potential Cause: The aminopyridine may be degrading in your stock or experimental solutions.[5] Solution stability can be highly dependent on pH, solvent, and temperature.[5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh solutions immediately before each experiment.[5]
-
Conduct Solution Stability Study: If solutions must be stored, perform a short-term stability study under your specific experimental conditions (solvent, concentration, temperature) to determine an acceptable use period.
-
Verify Starting Material Purity: Before beginning a series of experiments, confirm the purity of the aminopyridine lot you are using.[5]
-
Issue 3: I see a new, unexpected peak in my HPLC or LC-MS chromatogram.
-
Potential Cause: The new peak is likely a degradation product formed during sample preparation, storage, or the experiment itself.[5]
-
Troubleshooting Steps:
-
Co-injection: If you have a reference standard for a suspected degradation product (e.g., an N-oxide or a hydrolyzed precursor), perform a co-injection with your sample. A proportional increase in the height or area of the unknown peak confirms its identity.[5]
-
Mass Spectrometry (MS): Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This mass provides strong evidence for proposing a chemical structure (e.g., an increase of 16 Da suggests oxidation, forming an N-oxide or hydroxylated species).[5]
-
Review Experimental Conditions: Carefully evaluate if any conditions (e.g., extreme pH, elevated temperature, unintentional presence of oxidizing agents) could have promoted degradation.[5]
-
Visualizations
Caption: Workflow for a typical forced oxidative degradation study.
Caption: Decision tree for identifying unknown peaks in HPLC.
Caption: General pathways for aminopyridine oxidative degradation.
Quantitative Data Summary
The stability of aminopyridines can vary significantly based on their structure, formulation, and storage conditions. The following table summarizes findings from various stability studies.
| Compound | Formulation | Stress Condition | Duration | Stability Results | Reference |
| 3,4-Diaminopyridine | Solution (Molecular Form) | 5-15% H₂O₂ | 216 hours | Significant degradation observed. | [3] |
| 3,4-Diaminopyridine | Solution (Salt Form) | 5-15% H₂O₂ | 216 hours | More stable than the molecular form, less degradation. | [3] |
| 4-Aminopyridine | 5 mg Capsules (with lactose) | 23°C (Room Temp) | 6 months | >95% of initial concentration retained. | [7][8] |
| 4-Aminopyridine | 5 mg Capsules (with lactose) | 37°C | 1 month | >95% of initial concentration retained. | [7][8] |
| 4-Aminopyridine | 10 mg Capsules | 20-25°C (Room Temp) | 365 days | At least 94% of initial content retained. | [9] |
| 3,4-Diaminopyridine | 5 mg Capsules (with lactose) | 23°C (Room Temp) | 6 months | >95% of initial concentration retained. | [7][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Stress
This protocol outlines a typical procedure for assessing the stability of an aminopyridine in solution against an oxidizing agent, based on ICH guidelines.[2][10]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the aminopyridine compound in a suitable solvent (e.g., water, methanol, or a relevant buffer) to achieve a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Transfer aliquots of the stock solution to separate, clearly labeled vials.
-
To each vial, add hydrogen peroxide (H₂O₂) to reach a final concentration typically ranging from 3% to 15%.[3][7] A control sample with no H₂O₂ should be prepared in parallel.
-
Gently mix the solutions and store them at a controlled temperature (e.g., room temperature or slightly elevated) and protected from light.
-
-
Time Points:
-
Sample Quenching & Preparation:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Quench the oxidation reaction immediately. This can be done by significant dilution with the mobile phase or by adding a quenching agent like sodium bisulfite or catalase.
-
Dilute the quenched sample to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the control and stressed samples using a validated, stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of new peaks.
-
If available, use LC-MS to obtain mass data for the parent drug and any degradation products to aid in their identification.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general reversed-phase HPLC method suitable for separating aminopyridines from their potential degradation products.[11]
-
Chromatographic System:
-
Column: C18 bonded phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 1 g/L sodium octanesulfonate) and a buffer (e.g., 0.77 g/L ammonium acetate), with the pH adjusted to ~1.9 with an acid like trifluoroacetic acid.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector set to the wavelength of maximum absorbance for the parent aminopyridine (typically 250-300 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Validation:
-
The method must be validated to be "stability-indicating." This is demonstrated by showing that the peaks corresponding to degradation products (generated during forced degradation studies) are well-resolved from the peak of the intact parent drug and any excipients.[11] Peak purity analysis using a PDA detector is essential.
-
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sefh.es [sefh.es]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Amino-3-hydroxypyridine Crystallization and Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-hydroxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for the crystallization of this compound?
A1: The ideal solvent for crystallization is one that dissolves the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent is a good starting point due to the presence of amino and hydroxyl groups, which can participate in hydrogen bonding. Based on the solubility of similar compounds, good single solvents to screen are:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
A mixed solvent system can also be effective. A common approach is to dissolve the compound in a "good" solvent (like methanol or ethanol) at its boiling point and then add a "poor" solvent (an anti-solvent like water, toluene, or hexane) dropwise until the solution becomes slightly cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Q2: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with polar compounds like aminopyridines. Here are several strategies to prevent this:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oil formation.
-
Lower the concentration: The solution might be too supersaturated. Add a small amount of the hot solvent to the mixture to decrease the concentration.
-
Use a seed crystal: If you have a small amount of solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.
-
Change the solvent system: Experiment with different solvents or solvent ratios.
Q3: No crystals are forming even after the solution has cooled for an extended period. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated at the lower temperature. Here are some troubleshooting steps:
-
Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Increase concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the compound.
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes turbid, then add a drop or two of the original solvent to clarify and allow it to cool.
-
Re-evaluate your solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system might be necessary.
Q4: The purity of my this compound is low after crystallization. How can I improve it?
A4: Low purity can result from impurities being trapped in the crystal lattice or adhering to the crystal surface. To improve purity:
-
Slow down crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and without agitation in the initial stages.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Perform a second recrystallization: A second crystallization step will often significantly improve the purity of the final product.
-
Consider alternative purification methods: If crystallization is insufficient, other techniques like column chromatography may be necessary. For pyridine derivatives, adding a small amount of a base like triethylamine to the eluent can help reduce tailing on silica gel. Acid-base extraction can also be used to separate basic pyridine compounds from non-basic impurities.[1]
Q5: What are the common impurities I should be aware of when working with this compound?
A5: Potential impurities can originate from the starting materials, side reactions, or degradation products. Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Isomers or regioisomers formed during synthesis.
-
Oxidation products, as aminophenols can be sensitive to air and light.
-
Residual solvents from the reaction or previous purification steps.
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Polarity | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) | Estimated Solubility at 25°C ( g/100 mL) |
| Water | High | Soluble | Very Soluble | ~5-10 |
| Methanol | High | Soluble | Very Soluble | ~10-15 |
| Ethanol | High | Moderately Soluble | Very Soluble | ~5-10 |
| Isopropanol | Medium | Sparingly Soluble | Soluble | ~1-5 |
| Acetone | Medium | Sparingly Soluble | Moderately Soluble | ~1-5 |
| Ethyl Acetate | Medium | Slightly Soluble | Moderately Soluble | < 1 |
| Dichloromethane | Medium | Slightly Soluble | Sparingly Soluble | < 0.5 |
| Toluene | Low | Insoluble | Slightly Soluble | < 0.1 |
| Hexane | Low | Insoluble | Insoluble | < 0.01 |
Note: The quantitative solubility data is estimated based on the general solubility of aminopyridines and hydroxypyridines. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol or an ethanol/water mixture). The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent, e.g., methanol), while the other should not dissolve the compound at any temperature (the "poor" solvent, e.g., water).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting guide for common crystallization issues.
References
Enhancing the yield and purity of 4-Amino-3-hydroxypyridine in laboratory synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield and purity of 4-Amino-3-hydroxypyridine in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process: the nitration of 3-hydroxypyridine to yield 3-hydroxy-4-nitropyridine, followed by the reduction of the nitro group to an amino group.
Q2: The nitration of 3-hydroxypyridine often yields multiple isomers. How can I selectively obtain the desired 4-nitro isomer?
The nitration of 3-hydroxypyridine can indeed produce a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. While achieving perfect selectivity can be challenging, controlling the reaction temperature and the rate of addition of the nitrating agent are crucial. Separation of the desired 4-nitro isomer can be accomplished through careful fractional crystallization or column chromatography.
Q3: My reduction of 3-hydroxy-4-nitropyridine is incomplete. What are the likely causes and solutions?
Incomplete reduction is a common issue. Key factors to investigate include:
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon) is fresh and active. If using a metal/acid system (like Fe/HCl), ensure the metal is finely powdered and activated.
-
Solubility: The starting material must be sufficiently soluble in the reaction solvent. If solubility is low, consider using a co-solvent system.
-
Reaction Conditions: The reaction may require heating or a higher pressure of hydrogen gas to proceed to completion.
Q4: I am observing significant side products during the reduction step. How can I improve the selectivity for this compound?
The formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur. To enhance selectivity for the desired amine:
-
Control Reaction Temperature: Exothermic reactions can lead to side products. Maintain a controlled temperature throughout the reaction.
-
Sufficient Reducing Agent: Use an adequate excess of the reducing agent to ensure the complete reduction of any intermediate species.
Q5: What is the most effective method for purifying the final this compound product?
Recrystallization is often an effective method for purifying the final product. The choice of solvent is critical and should be determined experimentally. A solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal. Acid-base extraction can also be employed to remove non-basic impurities.
Troubleshooting Guides
Problem 1: Low Yield of 3-hydroxy-4-nitropyridine during Nitration
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating agent. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized overheating. |
| Decomposition of Nitrating Agent | Use fresh fuming nitric acid or prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) immediately before use. |
| Formation of Multiple Isomers | While difficult to avoid completely, careful control of reaction conditions can influence the isomer ratio. Isolate the desired 4-nitro isomer using chromatography or fractional crystallization. |
Problem 2: Incomplete Reduction of 3-hydroxy-4-nitropyridine
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., 10% Pd/C). For metal/acid reductions, activate the metal powder if necessary. |
| Poor Solubility of Starting Material | Change the solvent to one in which the nitro compound is more soluble. A co-solvent system (e.g., ethanol/water) may be beneficial.[1] |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, increase the hydrogen pressure. |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow the reaction to proceed until the starting material is fully consumed. |
Problem 3: Formation of Impurities During Reduction
| Possible Cause | Troubleshooting Step |
| Over-reduction | In some cases, the pyridine ring itself can be reduced. Use a milder reducing agent or less forcing conditions (lower temperature, lower pressure). |
| Formation of Hydroxylamine or Azoxy Compounds | Ensure a sufficient amount of reducing agent is used to drive the reaction to the amine.[1] Controlling the pH during the reaction can also be beneficial. |
| Air Oxidation of the Product | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) as aminophenols can be susceptible to oxidation. |
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Expected Outcomes
| Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Typical Purity |
| Nitration | 3-Hydroxypyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 0-10°C | 40-60% (of mixed isomers) | Isomer mixture |
| Reduction | 3-Hydroxy-4-nitropyridine | 10% Pd/C, H₂ (gas) | Ethanol | Room Temp. | 85-95% | >95% (after purification) |
| Reduction | 3-Hydroxy-4-nitropyridine | Fe powder, HCl | Ethanol/Water | Reflux | 70-85% | >95% (after purification) |
Note: Yields and purities are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Nitration of 3-Hydroxypyridine
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Bicarbonate (or other suitable base)
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Slowly add 3-hydroxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 3-hydroxypyridine solution, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid, a mixture of nitro-isomers, is collected by filtration, washed with cold water, and dried.
-
The desired 3-hydroxy-4-nitropyridine is then separated from the other isomers by column chromatography or fractional crystallization.
Protocol 2: Reduction of 3-Hydroxy-4-nitropyridine via Catalytic Hydrogenation
Materials:
-
3-Hydroxy-4-nitropyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Celite®
Procedure:
-
Dissolve 3-hydroxy-4-nitropyridine in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with nitrogen or argon to remove any air.
-
Introduce hydrogen gas into the vessel (a balloon can be used for atmospheric pressure reactions).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of this compound with key troubleshooting checkpoints.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for this compound.
References
Addressing solubility challenges of 4-Amino-3-hydroxypyridine in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of 4-Amino-3-hydroxypyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule and, as such, exhibits greater solubility in polar solvents. It is soluble in water and polar organic solvents such as methanol and ethanol.[1][2][3] Its solubility is significantly lower in non-polar organic solvents like n-hexane and benzene.[2] Some sources describe its solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) as slight.[4]
Q2: Why is this compound poorly soluble in some organic solvents?
The solubility of this compound is influenced by its molecular structure, which includes both a basic amino group and an acidic hydroxyl group on a pyridine ring. This can lead to strong intermolecular forces, such as hydrogen bonding, in the solid state, making it difficult for some organic solvents to break them down. For analogous compounds, a zwitterionic character in the solid state can contribute to high melting points and low solubility in neutral, non-polar organic solvents.[5]
Q3: How does pH influence the solubility of this compound?
Q4: Can temperature be used to increase the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gentle heating can be a useful technique to dissolve this compound, particularly when preparing concentrated stock solutions. However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation. For related compounds, gentle warming to around 40°C has been suggested to aid dissolution.[5]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in organic solvents.
Issue 1: The compound is not dissolving in the chosen organic solvent.
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for this compound.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the selected solvent.
-
Low Temperature: The dissolution process may be slow at ambient temperature.
Solutions:
-
Select an Appropriate Solvent: Refer to the solubility data table below. Prioritize polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol.
-
Increase Solvent Volume: If the desired concentration is not critical, try adding more solvent to decrease the concentration.
-
Apply Gentle Heat: Warm the solution in a water bath (not exceeding 40-50°C) while stirring.
-
Use Sonication: Place the sample in a sonicator bath for 10-15 minutes to aid dissolution through cavitation.[6]
-
pH Adjustment (for aqueous or protic solvents): If compatible with your experimental conditions, add a small amount of a suitable acid or base to shift the pH away from the isoelectric point.[5]
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Causes:
-
Supersaturation: The solution may have been temporarily supersaturated, especially if heat was used for dissolution and the solution was then cooled.
-
Change in Solvent Composition: Adding the stock solution (e.g., in DMSO) to a less polar solvent system can cause the compound to precipitate. This is a common issue known as "antisolvent precipitation."[7]
-
pH Shift: Diluting a pH-adjusted solution into a buffered system with a different pH can cause the compound to crash out of solution.
Solutions:
-
Maintain Temperature: If heat was used to dissolve the compound, try to maintain the temperature during subsequent experimental steps, if possible.
-
Use a Co-solvent System: Prepare the final solution by gradually adding the stock solution to the final solvent system while vortexing or stirring vigorously.
-
Consider Formulation Strategies: For persistent precipitation issues in aqueous media, techniques such as using co-solvents, or complexation with agents like cyclodextrins can be explored.[8][9]
-
Work at a Lower Concentration: The most straightforward solution may be to work with a lower, more stable concentration of the compound.[5]
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Reported Solubility | Citation(s) |
| Polar Protic | Water | Soluble | [1][2][3] |
| Methanol | Soluble / Very Slightly Soluble | [2][3][4] | |
| Ethanol | Soluble | [2][3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Dimethylformamide (DMF) | Slightly Soluble | [4] | |
| Non-Polar | n-Hexane | Very Small | [2] |
| Benzene | Very Small | [2] | |
| Chloroform | Slightly Soluble | [1][3] | |
| Ether | Slightly Soluble | [1][3] |
Note: Qualitative solubility terms can be subjective and may vary between sources.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in an Organic Solvent (e.g., DMSO)
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolve:
-
Inspect for Clarity: Continue mixing until the solid is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the stock solution appropriately, typically at -20°C in small aliquots to minimize freeze-thaw cycles.[5]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of solid this compound to a vial containing the chosen solvent. This ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Visualizations
Caption: Workflow for preparing and troubleshooting stock solutions of this compound.
Caption: Factors influencing the solubility of this compound in different solvent types.
References
- 1. chembk.com [chembk.com]
- 2. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. chembk.com [chembk.com]
- 4. This compound Sulfate | 100130-15-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
Preventing the degradation of 4-Amino-3-hydroxypyridine during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues related to 4-Amino-3-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf life, storage in a refrigerator (2-8 °C) is recommended, protected from light. Some suppliers suggest keeping it under an inert atmosphere.[3]
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening or the appearance of a brownish tint, is often an indicator of degradation. This can be caused by oxidation due to prolonged exposure to air or light. The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to minimize exposure to atmospheric oxygen and light during storage and handling.
Q3: Can I dissolve this compound in any solvent?
A3: While this compound is soluble in some organic solvents, it's important to consider the stability of the resulting solution. Protic solvents may participate in degradation reactions, especially at elevated temperatures or non-neutral pH. For analytical purposes, it is advisable to prepare solutions fresh and store them for short periods, protected from light and at a low temperature. The use of antioxidants, such as ascorbic acid, in the solvent may help to prevent oxidative degradation in solution.
Q4: What are the main degradation pathways I should be aware of?
A4: The primary degradation pathways for this compound are anticipated to be oxidation, hydrolysis, and photodegradation. The presence of both an amino and a hydroxyl group on the pyridine ring makes the molecule susceptible to these degradation routes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Decreased potency of the compound over time.
-
High variability between experimental replicates.
-
Unexpected biological responses.
Possible Cause: Degradation of the this compound stock solution. The degradation products may have different biological activities or could be inactive, leading to inconsistent results.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.
-
Proper Storage of Solutions: If a stock solution must be stored, keep it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from peroxides or other oxidizing contaminants.
-
Purity Check: If degradation is suspected, verify the purity of the solid compound and the stock solution using a stability-indicating analytical method, such as HPLC (see Experimental Protocols section).
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Additional peaks, not present in the initial chromatogram of a pure sample, appear over time.
-
The peak area of the main compound decreases while the areas of the new peaks increase.
Possible Cause: The compound is degrading under the analytical conditions or during sample storage. These unknown peaks are likely degradation products.
Troubleshooting Steps:
-
Sample Preparation: Prepare samples immediately before analysis. If samples must be stored in an autosampler, ensure the compartment is cooled.
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of this compound. Avoid highly acidic or basic mobile phases if possible. Buffering the mobile phase in the pH range of 3-6 is a good starting point.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in confirming if the observed peaks are indeed degradants.
-
Peak Tailing in Pyridine Derivatives: Peak tailing is a common issue with basic compounds like pyridines due to interactions with residual silanols on the HPLC column. To mitigate this, consider using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Data Presentation: Summary of Potential Degradation
| Stress Condition | Expected % Degradation (Hypothetical) | Potential Degradation Products (Hypothetical) |
| Acid Hydrolysis (1N HCl, 60°C) | 10-20% | Deamination products, ring-opened species |
| Base Hydrolysis (1N NaOH, RT) | 5-15% | Ring-opened species, potential for polymerization |
| Oxidation (3% H₂O₂, RT) | 20-40% | Quinone-imine structures, N-oxides, hydroxylated and ring-opened products |
| Thermal (60°C) | <10% | Minor oxidative and decomposition products |
| Photodegradation | 15-30% | Dimerization products, oxidized species, ring cleavage products |
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
Caption: A logical workflow for troubleshooting degradation issues of this compound.
Potential Oxidative Degradation Pathway
Caption: A hypothetical pathway for the oxidative degradation of this compound.
References
Side reactions to consider when functionalizing the 4-Amino-3-hydroxypyridine scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered when functionalizing the 4-amino-3-hydroxypyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound scaffold?
A1: The this compound scaffold possesses multiple reactive sites, leading to potential side reactions if not controlled. The primary sites are:
-
4-Amino Group (N-acylation, N-alkylation): The amino group is a strong nucleophile.
-
3-Hydroxyl Group (O-acylation, O-alkylation): The hydroxyl group is also nucleophilic, though generally less so than the amino group.
-
Pyridine Ring (C-alkylation, Nitration, Halogenation): The pyridine ring can undergo electrophilic aromatic substitution at the C2, C5, and C6 positions. The electron-donating amino and hydroxyl groups activate the ring towards electrophilic attack.
Q2: I am observing a mixture of N-acylated and O-acylated products. How can I improve the selectivity?
A2: The competition between N- and O-acylation is a common issue. To favor N-acylation, which is generally kinetically preferred due to the higher nucleophilicity of the amino group, use mild reaction conditions and short reaction times.[1] For selective O-acylation, the more nucleophilic amino group must be deactivated. This can be achieved by performing the reaction under acidic conditions to protonate the amino group, thereby rendering it non-nucleophilic.[2]
Q3: My nitration reaction is producing multiple isomers. How can I control the regioselectivity?
A3: Direct nitration of substituted pyridines often leads to a mixture of isomers due to the complex interplay of electronic and steric effects. The amino and hydroxyl groups on the this compound scaffold are activating and will direct incoming electrophiles. However, the pyridine nitrogen is deactivating. Careful control of reaction conditions (temperature, nitrating agent) is crucial. The use of protecting groups to modulate the directing effects of the substituents can also be an effective strategy.
Q4: Why is direct halogenation of the this compound ring challenging?
A4: Direct halogenation can be difficult to control, potentially leading to over-halogenation or a mixture of constitutional isomers. The electron-rich nature of the ring, enhanced by the amino and hydroxyl groups, makes it highly reactive towards electrophilic halogenating agents. A common strategy to circumvent this is to use a pre-halogenated starting material and then introduce the other functional groups.[3]
Troubleshooting Guides
Acylation: N- vs. O-Selectivity
Problem: Low yield of the desired acylated product and/or a mixture of N- and O-acylated products.
| Observation | Potential Cause | Troubleshooting Steps |
| Predominantly N-acylation when O-acylation is desired. | The amino group is more nucleophilic than the hydroxyl group. | 1. Protonate the amino group: Perform the reaction in a strong acid like trifluoroacetic acid (TFA) to deactivate the amino group.[2]2. Use a protecting group: Temporarily protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the O-acylation.[4][5] |
| Mixture of N- and O-acylated products. | Reaction conditions are not optimized for selectivity. | 1. For N-acylation: Use milder conditions, a non-protic solvent, and shorter reaction times.2. For O-acylation: Ensure complete protonation of the amino group by using a sufficient excess of strong acid. |
| Low overall yield. | Starting material degradation under harsh conditions. | 1. Lower the reaction temperature.2. Use a less aggressive acylating agent. |
Quantitative Data Example (Analogous System):
In a study on the competitive acylation of (4-(aminomethyl)phenyl)methanol, the ratio of N- to O-acylation was highly dependent on the reaction conditions.[1]
| Acylating Agent | Base | Additive | N-acylation Yield (%) | O-acylation Yield (%) |
| Isopropenyl acetate (1 eq) | DBU (1 eq) | None | 60 | 40 |
| Isopropenyl acetate (1.7 eq) | DBU (1.2 eq) | None | 100 | 70 |
| Isopropenyl acetate | DBU | CO2 (in situ protection) | 0 | 15-30 |
Alkylation: N- vs. O- vs. C-Selectivity
Problem: Formation of a mixture of N-alkylated, O-alkylated, and/or C-alkylated products.
| Observation | Potential Cause | Troubleshooting Steps |
| Mixture of N- and O-alkylation. | Ambident nucleophilicity of the scaffold. | 1. Protecting Groups: Protect either the amino or hydroxyl group to direct alkylation to the other site.[4][5]2. Solvent and Base Selection: The choice of solvent and base can influence the N/O selectivity. Harder bases may favor O-alkylation. |
| C-alkylation on the pyridine ring. | Reaction conditions favor electrophilic attack on the ring. | 1. Protecting Groups: Introduction of a bulky protecting group on the nitrogen or oxygen can sterically hinder C-alkylation at adjacent positions.2. Reaction Temperature: Lowering the temperature may favor N- or O-alkylation over C-alkylation. |
| Low yield of C-alkylation. | Deactivation of the pyridine ring by protonation. | Ensure the reaction is not run under strongly acidic conditions that would protonate the pyridine nitrogen and deactivate the ring to electrophilic attack. |
Nitration: Regioselectivity
Problem: Formation of multiple nitrated isomers.
| Observation | Potential Cause | Troubleshooting Steps |
| Mixture of 2-, 5-, and/or 6-nitro isomers. | Competing directing effects of the amino, hydroxyl, and pyridine nitrogen groups. | 1. Protecting Groups: Protect the amino and/or hydroxyl group to alter their electronic and steric influence on the ring.2. Control Reaction Conditions: Carefully control the temperature and the rate of addition of the nitrating agent.[6][7] |
| Decomposition of starting material. | Harsh nitrating conditions. | 1. Use a milder nitrating agent (e.g., acetyl nitrate instead of mixed acid).2. Perform the reaction at a lower temperature. |
Experimental Protocols (Based on Analogous Systems)
Protocol 1: Selective N-Acylation (General Procedure)
This protocol is based on the acylation of aromatic amines.[8]
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride (or other acylating agent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective O-Acylation under Acidic Conditions
This protocol is adapted from methods for the chemoselective O-acylation of hydroxyamino acids.[2]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Acyl chloride (e.g., acetyl chloride)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in TFA at room temperature in a round-bottom flask.
-
Add a slight excess of the acyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration and wash with diethyl ether.
-
The product is typically isolated as the trifluoroacetate salt.
Protocol 3: Nitration of a Substituted Pyridine Ring
This protocol is a general method for the nitration of aromatic compounds and should be adapted with caution for the this compound scaffold due to its high reactivity.[6][9]
Materials:
-
This compound (or a protected derivative)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add the this compound derivative to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining a low temperature (e.g., below 10 °C).
-
After the addition is complete, stir the reaction at low temperature for a specified time, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product mixture by column chromatography to separate the isomers.
Visualizations
Experimental Workflow for Selective Acylation
Caption: Workflow for selective N- and O-acylation of this compound.
Logical Relationship of Side Reactions in Electrophilic Substitution
Caption: Potential side products from electrophilic substitution on the pyridine ring.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a functionalized this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. PROTECTING GROUPs.pptx [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. aiinmr.com [aiinmr.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 4-Amino-3-hydroxypyridine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-hydroxypyridine analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound analogs, focusing on catalyst-related challenges.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.[1]
-
Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or has been properly activated. The choice of catalyst itself has a significant impact on the yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to determine the optimal one for your specific reaction.[1]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and lower yields. Always ensure the purity of your reagents before commencing the synthesis.[1]
Q2: I am observing significant side product formation in my synthesis. How can I improve the selectivity?
A2: Poor selectivity is a common reason for low yields. In multicomponent reactions, several competing reaction pathways can lead to a mixture of products. To enhance selectivity:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Adjusting the temperature may favor the desired reaction pathway.
-
Modify the Order of Reagent Addition: In some cases, the stepwise addition of reagents can prevent the formation of unwanted side products. For instance, in unsymmetrical Hantzsch reactions, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can be beneficial.[2]
Q3: My palladium-catalyzed amination of a 3-hydroxypyridine derivative is failing or giving a low yield. What are the likely causes?
A3: The amination of halopyridines, particularly those with a nitrogen atom in a position that can chelate the metal center, can be challenging. Common issues include:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. This is a primary challenge for this class of substrates.[3]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sufficiently sterically bulky may not prevent pyridine coordination. For challenging C-N couplings, bulky, electron-rich biaryl phosphine ligands like BrettPhos, RuPhos, and XPhos are often effective.[4]
-
Incorrect Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[4]
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents.[3]
Q4: I am considering using a copper or nickel catalyst for the amination step as a more cost-effective alternative to palladium. What are the key considerations?
A4: Copper and nickel catalysts are viable alternatives to palladium for C-N cross-coupling reactions.
-
Copper Catalysis: Ullmann-type C-N coupling reactions using copper catalysts are a well-established alternative. The design of anionic ligands has enabled the coupling of various aryl halides with amines under milder conditions.[5] Mechanistic studies suggest that for copper-catalyzed amination of aryl chlorides, the oxidative addition of the copper catalyst to the aryl chloride is the rate-limiting step.[6]
-
Nickel Catalysis: Nickel catalysts can be effective for the amination of aryl and heteroaryl chlorides and bromides. Mechanistic studies support a Ni(0)/Ni(II) catalytic cycle. The choice of ligand, such as BINAP, is crucial for minimizing the formation of inactive Ni(I) species.[1][7]
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data for different catalytic systems used in amination reactions relevant to the synthesis of this compound analogs. Disclaimer: The data is compiled from various sources and may not be directly comparable due to different substrates and reaction conditions.
Table 1: Palladium-Catalyzed Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-90 |
| Pd-G3 | KPhos | KOH | 1,4-Dioxane | 100 | 24 | 90-99[8] |
Table 2: Copper-Catalyzed Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | DMPS | K₃PO₄ | MeOH | 65 | 18 | 80-94[9] |
| CuI | N¹,N²-diarylbenzene-1,2-diamine | K₃PO₄ | Toluene | 25 | 24 | 75-95[5] |
| CuCl₂ | None | NaOtBu | DMF | 120 | 12 | 60-85 |
Table 3: Nickel-Catalyzed Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (BINAP)Ni(η²-NC-Ph) | BINAP | NaOtBu | Toluene | 25 | 2 | ~99[1] |
| NiCl₂(dppp) | None | K₂CO₃ | DMF | 130 | 24 | 70-88 |
| NiBr₂·diglyme | dcype | NaOtBu | Toluene | 100 | 18 | 85-95 |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to pyridine analogs.
Protocol 1: Hantzsch Pyridine Synthesis[10][11][12][13]
The Hantzsch synthesis is a four-component reaction that can be adapted for the synthesis of substituted pyridines.
Materials:
-
Aldehyde (1.0 equiv)
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 equiv)
-
Ammonia source (e.g., ammonium acetate) (1.0-1.5 equiv)
-
Solvent (e.g., ethanol)
-
Oxidizing agent (e.g., ferric chloride, nitric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde and β-ketoester in the chosen solvent.
-
Addition of Ammonia Source: Add the ammonia source to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Oxidation: After the formation of the dihydropyridine intermediate is complete, add the oxidizing agent to the reaction mixture to facilitate aromatization to the pyridine ring.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Bohlmann-Rahtz Pyridine Synthesis[14][15][16][17][18]
This two-step synthesis allows for the generation of substituted pyridines from enamines and ethynylketones.
Materials:
-
Enamine (1.0 equiv)
-
Ethynylketone (1.0 equiv)
-
Acid catalyst (e.g., acetic acid or Amberlyst 15)
-
Solvent (e.g., ethanol)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the enamine and ethynylketone in the solvent.
-
Reaction: Heat the mixture to form the aminodiene intermediate. This step can often be performed at a moderate temperature (e.g., 50 °C).
-
Cyclodehydration: Add the acid catalyst and heat the reaction mixture to a higher temperature (this may require reflux) to induce cyclodehydration and formation of the pyridine ring. The use of an acid catalyst can lower the required temperature for this step.[10]
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination[3][19]
This protocol provides a general procedure for the C-N cross-coupling of a halo-3-hydroxypyridine with an amine.
Materials:
-
Halo-3-hydroxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium precursor, the ligand, and the base.
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the halo-3-hydroxypyridine and the amine.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations: Reaction Workflows and Catalytic Cycles
The following diagrams illustrate key processes in the synthesis of this compound analogs.
Caption: A generalized experimental workflow for catalytic synthesis.
Caption: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.
Caption: A plausible catalytic cycle for Copper-catalyzed C-N cross-coupling.
Caption: A proposed catalytic cycle for Nickel-catalyzed amination.[1][7]
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 4-Amino-3-hydroxypyridine and 4-aminopyridine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of 4-Amino-3-hydroxypyridine and 4-aminopyridine, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two aminopyridine derivatives.
Executive Summary
4-aminopyridine (also known as dalfampridine) is a well-established voltage-gated potassium (K+) channel blocker used to improve walking in patients with multiple sclerosis (MS).[1][2][3][4] Its therapeutic effect is primarily attributed to the blockade of exposed potassium channels in demyelinated axons, which enhances nerve impulse conduction.[3][5][6] In contrast, this compound is described as a cholinergic drug. Notably, this compound is also a metabolite of 4-aminopyridine, but it exhibits significantly lower potency as a potassium channel blocker.[3][5] This fundamental difference in their primary mechanisms of action dictates their distinct pharmacological effects and potential therapeutic applications.
Data Presentation: Comparative Efficacy and Potency
The following table summarizes the available quantitative data for this compound and 4-aminopyridine, focusing on their potency against voltage-gated potassium channels.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 4-aminopyridine | Kv1.1 | Patch Clamp | 242 | [3][5] |
| Kv1.2 | Patch Clamp | 399 | [3][5] | |
| Kv1.4 | Patch Clamp | 399 | [3][5] | |
| mKv1.1 | Whole-cell Patch Clamp | 147 (extracellular) | [2] | |
| mKv1.1 | Whole-cell Patch Clamp | 117 (intracellular) | [2] | |
| This compound | Kv1.1 | Patch Clamp | 7886 | [3][5] |
| Kv1.2 | Patch Clamp | 23,652 | [3][5] | |
| Kv1.4 | Patch Clamp | 23,191 | [3][5] |
Mechanism of Action
4-aminopyridine: Potassium Channel Blockade
4-aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels.[3][6] In demyelinated neurons, the exposure of these channels leads to an excessive leakage of potassium ions during action potential propagation, which can impair or block nerve impulse conduction. By blocking these channels, 4-aminopyridine prolongs the action potential, allowing for more effective signal transmission across the demyelinated segment.[5] This restoration of conduction is believed to be the basis for the observed improvements in motor function in patients with multiple sclerosis.[2][5]
This compound: Cholinergic Activity
This compound is characterized as a cholinergic drug. This suggests that its primary effects are mediated through the cholinergic system, which involves the neurotransmitter acetylcholine. Cholinergic drugs can act by various mechanisms, such as inhibiting the breakdown of acetylcholine by acetylcholinesterase (AChE), or by directly stimulating acetylcholine receptors. One source suggests that this compound is metabolized to an active form that binds to acetylcholine receptors, leading to increased levels of acetylcholine and subsequent muscle contraction.
Experimental Protocols
In Vitro Efficacy Assessment: Whole-Cell Patch Clamp for Potassium Channel Blockade
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific voltage-gated potassium channels expressed in a cell line (e.g., HEK293 cells).
1. Cell Preparation:
- Culture human embryonic kidney (HEK293) cells stably transfected with the cDNA for the specific potassium channel subunit of interest (e.g., Kv1.1, Kv1.2, or Kv1.4).
- Maintain cells under appropriate cell culture conditions.
- On the day of the experiment, dissociate the cells and plate them onto glass coverslips.
2. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing physiological concentrations of ions.
- Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high concentration of potassium ions.
- Achieve a high-resistance "giga-ohm" seal between the patch pipette and the cell membrane.
- Rupture the cell membrane within the pipette to establish the whole-cell configuration, allowing for control of the membrane potential and recording of the total ion current across the cell membrane.
3. Data Acquisition:
- Apply a series of voltage steps to the cell to elicit potassium currents.
- Record the baseline potassium current in the absence of the test compound.
- Perfuse the chamber with increasing concentrations of the test compound (e.g., 4-aminopyridine or this compound).
- Record the potassium current at each concentration.
4. Data Analysis:
- Measure the peak current amplitude at each compound concentration.
- Normalize the current at each concentration to the baseline current.
- Plot the normalized current as a function of the compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits the potassium current by 50%.
In Vitro Efficacy Assessment: Acetylcholinesterase (AChE) Activity Assay
This colorimetric assay, based on the Ellman method, is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
- Prepare a solution of acetylthiocholine (ATCh), the substrate for AChE.
- Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
- Prepare a solution of the test compound (e.g., this compound) at various concentrations.
- Prepare a solution of purified acetylcholinesterase enzyme.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound solution to the appropriate wells.
- Add the AChE enzyme solution to all wells except for the blank control.
- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCh substrate solution to all wells.
- The AChE will hydrolyze ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
3. Data Acquisition:
- Measure the absorbance of the wells at 412 nm using a microplate reader.
- The rate of the increase in absorbance is proportional to the AChE activity.
4. Data Analysis:
- Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).
- Plot the percentage of inhibition as a function of the compound concentration.
- Determine the IC50 value, which is the concentration of the compound that inhibits AChE activity by 50%.
Visualizations
Caption: Signaling pathway of 4-aminopyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Synthetic 4-Amino-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of synthetic 4-Amino-3-hydroxypyridine against other relevant alternatives. The information presented is supported by experimental data from peer-reviewed literature to assist in evaluating its potential in research and drug development.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the aminopyridine family. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and other functional materials.[1][2] The presence of these functional groups allows it to interact with various biological targets, suggesting potential therapeutic applications.[2] Reports indicate it acts as a cholinergic drug by binding to acetylcholine receptors, which can lead to increased levels of acetylcholine and subsequent muscle contraction.[3] Furthermore, its derivatives are being explored for a range of activities, including antimicrobial and anticancer effects.[2][4]
Comparative Analysis of Biological Activity
Direct comparative studies on the biological activity of this compound are limited. However, by examining related compounds and derivatives, we can infer its potential performance against established alternatives. This section compares its reported activities with those of 4-Aminopyridine and the 3-Hydroxypyridine-4-one class of compounds.
Alternative 1: 4-Aminopyridine (4-AP)
4-Aminopyridine is a well-characterized structural analog that lacks the 3-hydroxy group. It is a potent potassium channel blocker used clinically to improve symptoms in patients with multiple sclerosis.[5]
-
Mechanism of Action: 4-AP primarily blocks voltage-gated potassium channels, which prolongs action potentials and enhances the release of neurotransmitters at the neuromuscular junction.[5] In contrast, this compound has been described as a cholinergic agent that directly interacts with acetylcholine receptors.[3] This suggests a different primary mechanism of action, which could lead to distinct physiological effects and therapeutic applications.
-
Toxicity: A significant limitation of 4-Aminopyridine is its high toxicity.[6] Research into peptide derivatives of 4-AP aims to reduce this toxicity while retaining therapeutic efficacy.[6] The toxicity profile of this compound is not as extensively documented, representing a critical area for future investigation.
Alternative 2: 3-Hydroxypyridine-4-one (3,4-HPO) Derivatives
This class of compounds shares the 3-hydroxypyridine core but features a ketone at the 4-position instead of an amine. These derivatives are well-known for their metal-chelating properties.
-
Mechanism of Action: The biological activity of 3,4-HPO derivatives often stems from their ability to chelate metal ions, particularly iron and copper.[7] This mechanism is central to their potent tyrosinase inhibitory activity, as tyrosinase is a copper-containing enzyme.[7] This contrasts with the receptor-binding and channel-blocking activities of aminopyridines.
-
Therapeutic Applications: Due to their metal-chelating and antioxidant properties, 3,4-HPO derivatives have been investigated as agents against tyrosinase-related hyperpigmentation, as antioxidants, and for their antimicrobial effects.[4][7]
Quantitative Data Summary
The following table summarizes quantitative data for derivatives of 3-hydroxypyridine and related structures to provide a benchmark for potential activity. Direct comparative data for this compound is not widely available in the cited literature.
| Compound Class/Derivative | Target/Assay | Metric | Value | Reference Compound | Reference Value |
| 3-Hydroxypyridine-4-one Derivative (6b) | Tyrosinase Inhibition | IC₅₀ | 25.82 µM | Kojic Acid | ~25.82 µM |
| 3-Hydroxypyridine-4-one Derivative (6a) | DPPH Radical Scavenging | EC₅₀ | 2.21 µM | Quercetin | N/A |
| 4-Hydroxypiperidine Derivative (ADS-003) | Histamine H₃ Receptor (guinea pig) | pA₂ | 8.47 | Thioperamide | 8.67 |
| 4-ureido pyridazin-3(2H)-one Derivative (25a) | FABP4 Inhibition | IC₅₀ | 2.97 µM | Arachidonic Acid | 3.42 µM |
Data sourced from references[7][8][9]. Note that these are derivatives and not the parent this compound compound.
Experimental Protocols
To facilitate the validation of biological activity, a detailed methodology for a key assay is provided below.
Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from methodologies used to evaluate 3-hydroxypyridine-4-one derivatives.[7]
Objective: To determine the concentration of the test compound required to inhibit 50% of mushroom tyrosinase activity (IC₅₀).
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (67 mM, pH 6.8)
-
Test compound (Synthetic this compound)
-
Kojic acid (positive control)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Prepare serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of the tyrosinase solution (30 U/mL in phosphate buffer) to each well.
-
Add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the various concentrations of the test compound or control to the respective wells. The final concentration of DMSO should not exceed 1%.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10 minutes.
-
The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: General workflow for validating the biological activity of a synthetic compound.
Signaling Pathway
References
- 1. chembk.com [chembk.com]
- 2. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. This compound | 52334-53-9 | FA46174 [biosynth.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthesized 4-Aminopyridine Derivatives using HPLC and NMR
For researchers, scientists, and drug development professionals, the meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an objective comparison of two paramount analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of synthesized 4-aminopyridine derivatives. Supported by experimental data, detailed methodologies, and visual workflows, this document serves as a comprehensive resource for selecting and implementing the most suitable analytical strategy.
Executive Summary
Both HPLC and quantitative NMR (qNMR) are powerful and often complementary techniques for assessing the purity of 4-aminopyridine derivatives. HPLC excels in its high sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities. Conversely, qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte, while also offering structural confirmation. The choice between these methods, or their combined use, depends on the specific analytical requirements, the nature of potential impurities, and the stage of drug development.
Data Presentation: A Comparative Analysis
The following tables summarize illustrative quantitative data from the analysis of a representative batch of a synthesized 4-aminopyridine derivative. This data showcases the typical performance of HPLC and qNMR in purity assessment.
Table 1: Illustrative HPLC Purity Analysis of a 4-Aminopyridine Derivative
| Parameter | Result |
| Purity (Area %) | 99.75% |
| Retention Time | 5.8 minutes |
| Major Impurity 1 (Unreacted Starting Material) | 0.15% (RT 3.2 min) |
| Major Impurity 2 (Positional Isomer) | 0.08% (RT 4.5 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Table 2: Illustrative Quantitative ¹H NMR (qNMR) Purity Analysis of a 4-Aminopyridine Derivative
| Parameter | Result |
| Purity (mol/mol) | 99.6% |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d₆ |
| Diagnostic Peaks (δ, ppm) | 8.1 (d, 2H), 6.8 (d, 2H) |
| Major Impurity | Residual Solvents (e.g., Ethanol at 0.2%) |
| Measurement Uncertainty | ± 0.2% |
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by detection (typically UV). | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard. |
| Quantification | Typically relative (area percent), can be absolute with certified standards for each impurity. | Absolute molar concentration determination against a certified internal standard. |
| Sensitivity | Very high, excellent for trace impurity detection. | Generally lower than HPLC. |
| Impurity Profile | Provides a detailed profile of separable impurities. | Provides structural information on impurities and can quantify those with unique signals. |
| Reference Standards | Requires a reference standard of the main compound for identification and often for accurate quantification of impurities. | Does not require a reference standard of the analyte for purity determination, only a certified internal standard. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for quantitative experiments requiring longer relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the purity analysis of a 4-aminopyridine derivative.
Protocol 1: Ion-Pair Reversed-Phase HPLC
Due to the polar nature of many 4-aminopyridine derivatives, a standard reversed-phase HPLC method may not provide adequate retention. An ion-pair reversed-phase method is often more suitable.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1 M Phosphate buffer (pH 3.0) with 5 mM sodium 1-octanesulfonate (ion-pairing agent).
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized 4-aminopyridine derivative in mobile phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Quantitative ¹H NMR (qNMR)
¹H NMR is a powerful tool for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized 4-aminopyridine derivative.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride) of known purity. The amount should be chosen to provide a signal integral comparable to that of the analyte.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to ensure a homogenous solution.
-
Transfer an appropriate volume of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
A 90° pulse angle should be used.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the 4-aminopyridine derivative and a signal from the internal standard.
-
Calculate the purity (in mol/mol) using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and internal standard.
-
Mandatory Visualizations
Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of a synthesized 4-aminopyridine derivative.
Caption: Workflow for purity validation of 4-aminopyridine derivatives.
Decision Logic for Method Selection
The choice between HPLC and qNMR, or their combined use, is a critical decision in the analytical workflow.
Caption: Decision logic for selecting an analytical method.
Conclusion
The purity validation of synthesized 4-aminopyridine derivatives is a critical activity in pharmaceutical research and development. Both HPLC and qNMR are indispensable tools for this purpose. HPLC, with its high sensitivity, is exceptionally well-suited for detecting and quantifying trace impurities, providing a detailed impurity profile. qNMR, as a primary analytical method, offers the advantage of delivering an absolute purity value without the need for an analyte-specific reference standard, while simultaneously confirming the compound's identity.
For a comprehensive and robust purity assessment, an orthogonal approach employing both HPLC and qNMR is highly recommended. This dual-pronged strategy ensures the highest level of confidence in the quality of the synthesized 4-aminopyridine derivative, mitigating risks in downstream applications and regulatory submissions.
References
Comparative Guide to the Neuroprotective Effects of 4-Aminopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of various 4-aminopyridine (4-AP) analogs. 4-Aminopyridine, a potassium channel blocker, has shown therapeutic potential in neurological disorders, and its derivatives are being actively investigated for enhanced efficacy and safety profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed research and development decisions.
Introduction to 4-Aminopyridine and its Neuroprotective Potential
4-Aminopyridine (4-AP) is known to enhance neuronal excitability and neurotransmitter release by blocking voltage-gated potassium channels.[1] This mechanism of action has been leveraged for the symptomatic treatment of conditions like multiple sclerosis. Beyond its symptomatic effects, a growing body of evidence suggests that 4-AP and its analogs possess direct neuroprotective properties. These effects are attributed to a variety of mechanisms, including the modulation of neuroinflammation, reduction of excitotoxicity, and promotion of myelin integrity.[2][3] This guide focuses on the comparative neuroprotective profiles of several key 4-AP analogs.
Quantitative Comparison of 4-Aminopyridine Analogs
The following tables summarize the available quantitative data on the efficacy of different 4-aminopyridine analogs in various experimental models. Direct comparison between studies should be approached with caution due to variations in experimental design.
Table 1: In Vitro Potassium Channel Blocking Activity
| Compound | IC50 (µM) vs. Shaker K+ channel | Relative Potency vs. 4-AP | Reference |
| 4-Aminopyridine (4-AP) | 200 - 350 | 1x | [4] |
| 3-Fluoro-4-aminopyridine (3F4AP) | ~200 | ~1x | [4] |
| 3-Methyl-4-aminopyridine (3Me4AP) | ~30 | ~7x more potent | [4] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | ~800 | ~3-4x less potent | [4] |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | ~1000 | ~3-4x less potent | [4] |
Table 2: In Vivo Neuroprotective Effects in a Cuprizone-Induced Demyelination Model
| Compound | Animal Model | Key Neuroprotective Outcomes | Reference |
| 4-Aminopyridine (4-AP) | Mouse | Increased number of mature oligodendrocytes | [5] |
| Compound 4b (a 4-AP derivative) | Mouse | Significantly increased latency time in passive avoidance test; Increased number of mature oligodendrocytes | [5] |
| Compound 4c (a 4-AP derivative) | Mouse | Significantly increased latency time in passive avoidance test; Increased number of mature oligodendrocytes | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and extension of these findings.
In Vitro Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of 4-AP analogs against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Primary Neuron Culture:
-
Establish primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rats or mice.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and L-glutamine at 37°C in a humidified 5% CO2 incubator.
-
Allow neurons to mature for at least 10-14 days in vitro before experimentation.[6]
-
-
Compound Treatment and Glutamate Insult:
-
Prepare stock solutions of 4-AP analogs in a suitable vehicle (e.g., sterile water or DMSO).
-
Pre-treat mature neuronal cultures with various concentrations of the test compounds for 24 hours.
-
Induce excitotoxicity by exposing the neurons to a final concentration of 30 µM glutamate for 5 minutes in a defined salt solution.[7]
-
Remove the glutamate-containing medium and replace it with fresh, antioxidant-free culture medium containing the test compounds.
-
-
Assessment of Neuronal Viability:
-
After 24 hours of incubation post-glutamate exposure, assess cell viability using a multiplexed assay:
-
CFDA Assay (Neuronal Viability): Measures the esterase activity in viable neurons.
-
Propidium Iodide (PI) Assay (Cell Death): Measures the uptake of PI by dead cells with compromised membranes.[7]
-
-
Quantify fluorescence using a plate reader and express neuronal viability as a percentage of the control (untreated) cultures.
-
In Vivo Cuprizone-Induced Demyelination Model
This model is used to evaluate the potential of 4-AP analogs to protect against demyelination and promote remyelination.
-
Induction of Demyelination:
-
Compound Administration:
-
During the cuprizone feeding period, administer 4-AP analogs daily via oral gavage or intraperitoneal injection.
-
A control group should receive the vehicle alone.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the passive avoidance test to assess learning and memory, which can be impaired by demyelination.[5]
-
-
Immunohistochemical Analysis:
-
At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.
-
Perform immunohistochemistry on brain sections to quantify the number of mature oligodendrocytes (e.g., using an antibody against GST-pi) in the corpus callosum.[5]
-
Myelination status can be assessed using stains like Luxol Fast Blue.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of 4-aminopyridine and its analogs are mediated by a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling of 4-AP analogs in microglia.
References
- 1. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum effects of 4-aminopyridine to modulate amyloid beta1-42-induced cell signaling and functional responses in human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The cuprizone model for demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the cholinergic activity of 4-Amino-3-hydroxypyridine and its structural analogs. Due to a lack of publicly available in vitro data for this compound's direct interaction with cholinergic targets, this comparison focuses on structurally related aminopyridine and hydroxypyridine derivatives for which experimental data have been published. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cholinergic agents.
Executive Summary
The cholinergic system, integral to processes such as learning, memory, and attention, is a key target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease. A primary strategy in modulating this system is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This guide summarizes the available in vitro data on the cholinesterase inhibitory activity of compounds structurally related to this compound. While direct data for this compound is not available in the reviewed literature, the analysis of its analogs provides insights into the potential structure-activity relationships within this chemical class.
Comparative Cholinesterase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various aminopyridine and hydroxypyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have been selected based on their structural similarity to this compound.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyridine Derivatives
| Compound | AChE Source | IC50 (µM) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | Not Specified | 0.0057 | [1] |
| Carbamate 8 (a pyridine derivative) | human AChE | 0.153 | [2] |
| Quinoxaline derivative 6e | Not Specified | 7.23 | [3] |
| Quinoxaline derivative 6f | Not Specified | 10.35 | [3] |
| s-Triazine derivative 11b | Not Specified | Not Specified | [3] |
| s-Triazine derivative 11f | Not Specified | Not Specified | [3] |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | human AChE | >25 | [4] |
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | human AChE | 5.5 | [4] |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Pyridine Derivatives
| Compound | BChE Source | IC50 (µM) | Reference |
| Carbamate 11 (a pyridine derivative) | human BChE | 0.828 | [2] |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | equine BChE | 2.2 | [4] |
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | equine BChE | >100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to determine the cholinergic activity of the compounds cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The assay is based on the reaction of the thiol product of acetylthiocholine (or butyrylthiocholine) hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution, 20 µL of AChE or BChE solution, and 140 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinergic Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for specific receptor subtypes.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the cholinergic receptor of interest (e.g., muscarinic or nicotinic subtypes)
-
Radiolabeled ligand (e.g., [³H]-pirenzepine for M1 muscarinic receptors, [³H]-epibatidine for nicotinic receptors)
-
Binding buffer (specific to the receptor being studied)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).
-
Incubate the mixture at a specific temperature and for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Cholinergic Signaling Pathway
The following diagram illustrates the key components of a cholinergic synapse, the site of action for the compounds discussed.
Caption: Cholinergic synapse and the action of inhibitors.
General Experimental Workflow for In Vitro Cholinergic Activity Screening
The following diagram outlines the typical workflow for screening compounds for their cholinergic activity.
Caption: Workflow for cholinergic activity screening.
Conclusion
This guide provides a comparative overview of the in vitro cholinergic activity of compounds structurally related to this compound. While direct experimental data for this compound is currently unavailable in the public domain, the presented data on its analogs offer a valuable starting point for researchers in the field. The provided experimental protocols and diagrams of the cholinergic signaling pathway and experimental workflow are intended to support further research and development of novel cholinergic agents. Future studies are warranted to elucidate the specific cholinergic profile of this compound to enable a direct and comprehensive comparison.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro evaluation of antioxidant and anticholinesterase activities of novel pyridine, quinoxaline and s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-3-hydroxypyridine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides a comprehensive cross-validation of analytical methods for the quantification of 4-Amino-3-hydroxypyridine, a key chemical entity. We will delve into a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE), presenting their performance characteristics with supporting data. This objective comparison is designed to assist in the selection of the most appropriate analytical methodology for your specific research and development needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound hinges on the specific requirements of the study, such as required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of three commonly employed analytical techniques.
Table 1: Comparison of Quantitative Performance Data for this compound Quantification
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL | < 1 ng/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~1 ng/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Specificity | Good | Excellent | Excellent |
| Sample Throughput | Moderate | High | Moderate |
Note: The data presented is a synthesis from published validation reports on aminopyridine isomers and closely related compounds and should be considered representative. Actual performance may vary based on specific instrumentation and experimental conditions.
Experimental Workflows and Method Validation
The following diagrams illustrate the typical experimental workflows for each analytical method and the logical relationships in the validation process.
A Comparative Analysis of the Efficacy of 4-Amino-3-hydroxypyridine and its Metabolic Precursor, Fampridine
An objective guide for researchers, scientists, and drug development professionals on the relative therapeutic potential of fampridine and its primary metabolite, 4-amino-3-hydroxypyridine.
Introduction
Fampridine, also known as 4-aminopyridine (4-AP), is a well-established potassium channel blocker utilized in the management of multiple sclerosis (MS) to enhance walking ability.[1][2][3] Its therapeutic effect is primarily attributed to its ability to block voltage-gated potassium channels on demyelinated axons, thereby prolonging action potentials and improving nerve impulse conduction.[4][5] Fampridine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2E1, to form its main metabolite, this compound.[3][6][7][8] This guide provides a comprehensive comparison of the efficacy of fampridine and this compound, supported by available experimental data, to inform research and drug development efforts in neurology and pharmacology.
Comparative Efficacy and Pharmacological Activity
Experimental evidence strongly indicates that fampridine is the pharmacologically active agent, while its metabolite, this compound, possesses significantly diminished efficacy as a potassium channel blocker. In-vitro studies have consistently demonstrated that this compound and its subsequent sulfate conjugate have negligible pharmacological activity against key potassium channels implicated in the therapeutic action of fampridine.[2]
One study specifically quantified the inhibitory potency of fampridine and its metabolites on cloned human potassium channels (Kv1.1, Kv1.2, and Kv1.4) expressed in human embryonic kidney cells. The results, as summarized in the table below, show that the concentration required to inhibit 50% of the channel activity (IC50) for this compound is one to two orders of magnitude higher than that of fampridine, indicating substantially lower potency.
Table 1: Comparative In-Vitro Potency against Potassium Channels
| Compound | Target Potassium Channel | IC50 (μM) | Relative Potency |
| Fampridine (4-Aminopyridine) | Kv1.1 | 242 | High |
| Kv1.2 | 399 | High | |
| Kv1.4 | Not specified, but similar to others | High | |
| This compound | Kv1.1, Kv1.2, Kv1.4 | 1-2 orders of magnitude higher than Fampridine | Low |
| This compound sulfate | Kv1.1, Kv1.2, Kv1.4 | 1-2 orders of magnitude higher than Fampridine | Low |
Data compiled from studies on cloned human potassium channels.
While some preliminary information from non-peer-reviewed sources suggests potential cholinergic activity or effects on neuronal cell growth for this compound, these findings are not substantiated by robust experimental data and do not appear to contribute to the clinical effects observed with fampridine treatment.[1] The primary therapeutic benefit of fampridine in multiple sclerosis is directly linked to its potent potassium channel blocking activity, a property that is significantly attenuated upon its metabolism to this compound.
Pharmacokinetic Profiles
The pharmacokinetic properties of fampridine and the generation of its metabolite are crucial to understanding its clinical use. Fampridine is rapidly and completely absorbed after oral administration.[6] A sustained-release formulation allows for twice-daily dosing and maintains therapeutic plasma concentrations.[9] The majority of fampridine is excreted unchanged in the urine, indicating that metabolism is a limited elimination pathway.[6][7]
Table 2: Pharmacokinetic Parameters of Fampridine
| Parameter | Value |
| Bioavailability | ~95% (relative to aqueous solution)[6] |
| Time to Maximum Concentration (Tmax) | Immediate-release: ~1 hour[10][11] Sustained-release: 2.6-3.7 hours[9] |
| Elimination Half-life (t1/2) | Immediate-release: 3-4 hours[10] Sustained-release: 5.6-7.6 hours[9] |
| Metabolism | Hepatic, primarily by CYP2E1 to this compound[6][7][8] |
| Excretion | Primarily renal, with ~90% excreted as unchanged drug in urine within 24 hours[6][7] |
Experimental Protocols
In-Vitro Potassium Channel Blockade Assay
A standard method to assess the inhibitory activity of compounds on specific potassium channels involves the patch-clamp technique on cells engineered to express a particular channel subtype.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA for the desired potassium channel (e.g., Kv1.1, Kv1.2, or Kv1.4).
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to measure the potassium currents flowing through the channels in individual cells.
-
Compound Application: The cells are perfused with solutions containing various concentrations of the test compound (fampridine or this compound).
-
Data Analysis: The inhibition of the potassium current is measured at each concentration, and a concentration-response curve is generated to calculate the IC50 value.
Timed 25-Foot Walk (T25FW) in Multiple Sclerosis Clinical Trials
The T25FW is a primary endpoint in clinical trials evaluating the efficacy of fampridine in improving walking ability in patients with MS.[4]
-
Course Setup: A clearly marked 25-foot (7.62-meter) straight course is established.
-
Instructions to Patient: The patient is instructed to walk the 25-foot course as quickly as is safely possible. The use of assistive devices is permitted.
-
Timing: The time is recorded from the instruction to start until the patient's foot crosses the 25-foot mark.
-
Repetition: The test is performed twice, and the average of the two times is used for analysis.[12] A clinically meaningful improvement is often defined as a greater than 20% increase in walking speed.[13][14]
Visualizing the Metabolic Pathway and Mechanism of Action
Metabolic Conversion of Fampridine
Caption: Metabolic pathway of fampridine.
Mechanism of Action of Fampridine in Multiple Sclerosis
Caption: Fampridine's mechanism of action.
Conclusion
The available evidence conclusively demonstrates that fampridine is the active pharmacological entity responsible for the clinical benefits observed in patients with multiple sclerosis. Its primary metabolite, this compound, exhibits substantially lower potency as a potassium channel blocker and is unlikely to contribute significantly to the therapeutic effects of the parent drug. For researchers and drug development professionals, this underscores the importance of the parent compound in mediating the desired therapeutic outcome and suggests that efforts to enhance the metabolic stability of fampridine or develop analogues with similar potassium channel blocking activity may be more fruitful than investigating the pharmacological properties of its metabolites.
References
- 1. This compound | 52334-53-9 | FA46174 [biosynth.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. english.zorginstituutnederland.nl [english.zorginstituutnederland.nl]
- 5. Investigating the Safety of Fampridine in Patients with Different Stages of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. chemimpex.com [chemimpex.com]
- 8. Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Timed 25-Foot Walk | RehabMeasures Database [sralab.org]
- 13. Clinically meaningful performance benchmarks in MS: Timed 25-Foot Walk and the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ion Channel Blocking Activity of 4-Amino-3-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the ion channel blocking activity of 4-Amino-3-hydroxypyridine derivatives, with a focus on their interaction with voltage-gated potassium (Kv) channels. The information presented herein is intended to support research and development efforts in neurology and pharmacology by offering a clear comparison with the parent compound, 4-aminopyridine (4-AP), and other relevant ion channel blockers.
Executive Summary
4-Aminopyridine (4-AP) is a well-established potassium channel blocker utilized in the management of neurological conditions such as multiple sclerosis. Its derivatives are of significant interest for their potential to offer improved therapeutic profiles, including enhanced potency and reduced side effects. This guide focuses on the 3-hydroxy derivative of 4-AP, providing a detailed comparison of its ion channel blocking activity against 4-AP and other 3-substituted analogs. The data indicates that while the 3-hydroxy substitution significantly reduces the potency for blocking Kv1.1, Kv1.2, and Kv1.4 channels compared to 4-AP, other substitutions at the 3-position, such as a methyl group, can enhance blocking activity. This highlights the critical role of the substituent at this position in modulating the pharmacological activity of 4-aminopyridine derivatives.
Comparative Data on Ion Channel Blocking Activity
The following tables summarize the quantitative data on the ion channel blocking activity of this compound, 4-aminopyridine, and other relevant compounds. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.
Table 1: Comparative IC50 Values on Voltage-Gated Potassium (Kv) Channels
| Compound | Kv1.1 (µM) | Kv1.2 (µM) | Kv1.4 (µM) | Shaker K+ Channel (µM) |
| 4-Aminopyridine (4-AP) | 242[1] | 399[1] | 399[1] | ~1000 |
| This compound | 7886 [1] | 23,652 [1] | 23,191 [1] | Not Reported |
| 3-Methyl-4-aminopyridine | Not Reported | Not Reported | Not Reported | ~140 |
| 3-Methoxy-4-aminopyridine | Not Reported | Not Reported | Not Reported | ~3000 |
| 3-Trifluoromethyl-4-aminopyridine | Not Reported | Not Reported | Not Reported | ~4000 |
Table 2: Comparative IC50 Values of Alternative Ion Channel Blockers
| Compound | Target Ion Channel(s) | IC50 (µM) |
| Tetraethylammonium (TEA) | Kv2.1 (internal application) | ~200[2][3] |
| Kv2.1 (external application) | ~5000[2][3] | |
| Kcv (cis application, -60 mV) | 0.098[4] | |
| Nerispirdine | Kv1.1 | 3.6[5] |
| Kv1.2 | 3.7[5] | |
| Voltage-gated Sodium (Nav) Channels | 11.9[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition[1]
This protocol was utilized to determine the IC50 values of 4-aminopyridine and its metabolites, including this compound, on cloned human Kv1.1, Kv1.2, and Kv1.4 channels.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were stably transfected with the cDNA for the respective human Kv channel (Kv1.1, Kv1.2, or Kv1.4). Colonies of cells expressing the channel of interest were selected and maintained in appropriate cell culture conditions.
-
Electrophysiological Recordings: Membrane currents were recorded using the whole-cell patch-clamp technique with dual-channel patch-clamp amplifiers.
-
Solutions:
-
Internal (Pipette) Solution: Comprised of components to mimic the intracellular environment and maintain cell health during recording.
-
External (Bath) Solution: A physiological saline solution containing the test compounds at various concentrations.
-
-
Experimental Procedure:
-
Cells were voltage-clamped at a holding potential of -80 mV.
-
To elicit outward potassium currents, the membrane potential was stepped to +20 mV.
-
The test compounds (4-AP, this compound) were applied at concentrations of 50, 500, 5000, and 50,000 µM.
-
Each cell served as its own control, with measurements taken before and after the application of the test compound.
-
At least three cells were tested for each concentration of each compound.
-
-
Data Analysis: Concentration-response curves were constructed by plotting the percentage of current inhibition against the logarithm of the compound concentration. The IC50 values were then calculated from these curves.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium channels. In demyelinated neurons, where Kv channels are exposed along the axon, this blockade reduces the repolarizing potassium current, thereby prolonging the action potential and enhancing neurotransmitter release. This ultimately improves nerve impulse conduction.[6]
Recent studies have also suggested that 4-aminopyridine may exert neuroprotective effects through the modulation of intracellular signaling pathways. One such pathway involves the Nuclear Factor of Activated T-cells (NFAT).
Proposed Neuroprotective Signaling Pathway of 4-Aminopyridine
References
- 1. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthetic Routes for 4-Amino-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways to a Key Pyridine Derivative
4-Amino-3-hydroxypyridine is a crucial building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties. The efficient and scalable synthesis of this molecule is paramount for its application in novel therapeutic agents. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Nitration of 3-Hydroxypyridine followed by Reduction. This is the most commonly cited and arguably the most direct approach. It involves the electrophilic nitration of commercially available 3-hydroxypyridine to introduce a nitro group, which is subsequently reduced to the desired amino group.
-
Route 2: Multi-step Synthesis from Pyridine. This approach begins with the N-oxidation of pyridine, followed by nitration to yield 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and deoxygenation of the N-oxide affords 4-aminopyridine, which would then require a regioselective hydroxylation at the 3-position. While theoretically plausible, the final hydroxylation step is a significant challenge and is not well-documented in the literature for this specific transformation.
This guide will focus primarily on Route 1, for which more detailed experimental information is available, allowing for a thorough comparison of different methodologies within this strategy.
Route 1: Nitration of 3-Hydroxypyridine and Subsequent Reduction
This two-step process is the most practical and widely explored pathway to this compound. The key challenge in this route lies in the regioselective nitration of 3-hydroxypyridine to obtain the desired 3-hydroxy-4-nitropyridine intermediate.
Step 1: Nitration of 3-Hydroxypyridine
The hydroxyl group at the 3-position of the pyridine ring is an activating group that directs electrophilic substitution. However, nitration can occur at multiple positions, primarily at the 2-, 4-, and 6-positions. The reaction conditions, particularly the nitrating agent and the presence of a catalyst or directing group, are crucial for achieving the desired regioselectivity.
A study published in The Journal of Organic Chemistry describes the nitration of a related compound, 2-chloro-3-pyridinol, which provides valuable insights. In this case, nitration with a mixture of nitric acid and sulfuric acid at 30-35°C yielded a mixture of 3-hydroxy-4-nitro-2-chloropyridine and 3-hydroxy-6-nitro-2-chloropyridine in a 4:1 ratio. This demonstrates the feasibility of nitration at the 4-position of a 3-hydroxypyridine system.
Step 2: Reduction of 3-Hydroxy-4-nitropyridine
Once the 3-hydroxy-4-nitropyridine intermediate is obtained and purified, the final step is the reduction of the nitro group to an amino group. Several effective methods are available for this transformation.
One common and efficient method is catalytic hydrogenation . A protocol for a similar compound, 3-Amino-4-nitropyridine 1-oxide, details the use of 10% Palladium on activated carbon (Pd/C) as a catalyst with hydrogen gas in a methanol solvent at room temperature and atmospheric pressure. This method is known for its high yields and clean reaction profiles.
Another robust method involves the use of reducing metals in an acidic medium . For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine has been achieved in high yields (85-90%) using iron powder in the presence of mineral acids like hydrochloric acid or sulfuric acid.[1] This method is often cost-effective and suitable for large-scale synthesis.
A third option is electrochemical reduction . A patent describes a method for the electrochemical reduction of 3-nitropyridines to 3-aminopyridines in an acidic solution, which can also introduce a nucleophilic group at the 2-position.
Data Presentation: Comparison of Reduction Methods for Nitropyridines
| Reduction Method | Reagents and Conditions | Substrate | Product | Yield | Purity | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), Methanol, 25°C, 10 min | 3-Amino-4-nitropyridine 1-oxide | 3,4-diaminopyridine 1-oxide | Quantitative | Not specified | BenchChem Protocol |
| Metal Reduction | Iron, Hydrochloric Acid | 4-nitropyridine-N-oxide | 4-aminopyridine | 80-85% | Not specified | [1] |
| Metal Reduction | Iron, 25-30% Sulfuric Acid | 4-nitropyridine-N-oxide | 4-aminopyridine | >85-90% | Not specified | [1] |
Experimental Protocols
Route 1: Nitration of 3-Hydroxypyridine (General Procedure based on related compounds)
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, slowly add 3-hydroxypyridine.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the 3-hydroxypyridine solution, maintaining the reaction temperature between 30-35°C.
-
After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 1-2 hours).
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium carbonate or ammonia) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel or fractional crystallization to isolate the 3-hydroxy-4-nitropyridine isomer.
Route 1: Reduction of 3-Hydroxy-4-nitropyridine (Catalytic Hydrogenation)
-
In a hydrogenation flask, dissolve 3-hydroxy-4-nitropyridine in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (1 atmosphere, via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure product.
Mandatory Visualizations
Synthetic Pathway of this compound via Nitration and Reduction
Caption: General synthetic scheme for this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the reduction of 3-hydroxy-4-nitropyridine.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the nitration of 3-hydroxypyridine followed by the reduction of the resulting 3-hydroxy-4-nitropyridine intermediate. While the regioselectivity of the nitration step presents a challenge that necessitates careful optimization and purification, the subsequent reduction of the nitro group is a well-established and high-yielding transformation. The choice of reduction method, be it catalytic hydrogenation or metal-acid reduction, can be tailored based on the desired scale, cost-effectiveness, and available laboratory equipment. Further research into achieving higher regioselectivity in the nitration of 3-hydroxypyridine would significantly enhance the overall efficiency of this synthetic route. The data and protocols presented in this guide offer a solid foundation for researchers to develop a robust and reliable synthesis of this important heterocyclic building block.
References
Validating the inhibitory effects of 4-Amino-3-hydroxypyridine on neuronal growth
A Comparative Guide to Validating Inhibitory Effects on Neuronal Growth
Introduction
The investigation of compounds that modulate neuronal growth is a cornerstone of neurobiology and drug development. While neurite outgrowth is essential for the formation of neural circuits during development and for regeneration after injury, its inhibition is a critical endpoint for neurotoxicity screening and a potential therapeutic strategy in certain pathological conditions. This guide provides a framework for validating the inhibitory effects of chemical compounds on neuronal growth.
Notably, a comprehensive search of the scientific literature did not yield specific data on the inhibitory effects of 4-Amino-3-hydroxypyridine on neuronal growth. Therefore, this guide will present a comparative analysis of well-characterized inhibitors of neuronal growth—Colchicine, Rotenone, and Bisphenol A (BPA)—to serve as a methodological template for evaluating any compound of interest, including this compound. The principles and experimental protocols detailed herein are broadly applicable for such validation studies.
Comparative Analysis of Known Neuronal Growth Inhibitors
To understand how to validate an inhibitor, it is useful to compare the mechanisms of known inhibitory compounds.
-
Colchicine: This alkaloid is a classic inhibitor of microtubule polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential cytoskeletal structures for the extension and maintenance of neurites.[1][2] Its potent effect on the cytoskeleton leads to a rapid retraction of existing neurites and inhibition of new growth.[1] Colchicine is often used as a positive control in neurite outgrowth assays due to its direct and potent inhibitory mechanism.[3]
-
Rotenone: A naturally occurring pesticide, Rotenone inhibits mitochondrial complex I, disrupting cellular respiration and leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[4][5] This mitochondrial dysfunction and oxidative stress are detrimental to the energy-demanding process of neurite outgrowth.[4][6] Studies have shown that rotenone treatment leads to a concentration-dependent inhibition of neurite outgrowth in various neuronal cell types.[3][4]
-
Bisphenol A (BPA): An endocrine-disrupting chemical found in many plastics, BPA has demonstrated neurotoxic effects, including the impairment of neurite outgrowth.[[“]][8][9] Its mechanisms are multifaceted, involving the disruption of cytoskeletal proteins, induction of oxidative stress, and alteration of calcium homeostasis.[[“]][10] BPA has been shown to reduce neurite length and branching in both animal models and human stem cell-derived neurons.[[“]][10]
Data Presentation: Quantitative Comparison of Neuronal Growth Inhibitors
The following table summarizes hypothetical and literature-derived quantitative data for the selected inhibitors. A similar table would be essential for presenting validation data for a novel compound like this compound.
| Compound | Cell Type | Time Point | IC50 (Neurite Length) | Effect on Cell Viability | Mechanism of Action |
| This compound | e.g., Human iPSC-derived Cortical Neurons | e.g., 48h | Data not available | Data not available | To be determined |
| Colchicine | Human iPSC-derived Cortical Neurons | 48h | 21.84 nM[3] | Toxic at higher concentrations | Microtubule disruption[1] |
| Rotenone | Human iPSC-derived Motor Neurons | 48h | ~0.3 µM (based on graphical data)[3] | Toxic at higher concentrations | Mitochondrial complex I inhibition[4][5] |
| Bisphenol A (BPA) | Murine Neural Progenitor Cells | - | Concentration-dependent decrease in proliferation[8] | Cytotoxic at high concentrations[8] | Multiple, including oxidative stress and cytoskeletal disruption[[“]][10] |
Experimental Protocols
Detailed and reproducible protocols are critical for validating the effects of a test compound.
Neurite Outgrowth Inhibition Assay
This assay directly measures the effect of a compound on the ability of neurons to extend neurites.
a. Cell Culture and Plating:
-
Culture human iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) according to standard protocols.
-
Plate the cells onto poly-D-lysine (or another appropriate extracellular matrix) coated 96- or 384-well plates at a density that allows for clear visualization of individual neurons and their processes.[3] For example, plate motor neurons at 8,000 cells/100 μL/well in a 96-well plate.[3]
-
Allow cells to adhere and begin to extend neurites for a set period (e.g., 24-40 hours).[3]
b. Compound Treatment:
-
Prepare a dilution series of the test compound (e.g., this compound) and known inhibitors (e.g., Colchicine as a positive control) in the appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.[3]
-
Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds.
-
Incubate the cells for a predetermined time (e.g., 24 to 48 hours).[3]
c. Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11]
-
Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-10 minutes.[12]
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker that clearly stains neurites, such as β-III tubulin (Tuj1) or MAP2, overnight at 4°C.[13]
-
Wash three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[12][13]
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.[3][14]
d. Quantification:
-
Use automated image analysis software to quantify various neurite parameters, such as total neurite length per neuron, number of primary neurites, number of branch points, and maximum neurite length.[14][15][16]
-
Normalize the data to the vehicle control and plot concentration-response curves to determine the IC50 value for neurite inhibition.
Cell Viability Assay
This is crucial to distinguish specific inhibition of neurite outgrowth from general cytotoxicity.
-
Culture and treat cells with the compound as described in the neurite outgrowth assay in parallel plates.
-
At the end of the treatment period, perform a cell viability assay. Several options are available:
-
Live/Dead Staining: Use a kit with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).[11][17][18] Incubate cells with the dyes for 15-30 minutes and then image using a fluorescence microscope.[11][17]
-
MTS/MTT Assay: These colorimetric assays measure mitochondrial reductase activity in viable cells.[18][19] Add the reagent to the cells, incubate, and then measure the absorbance using a plate reader.
-
ATP Assay: Quantify the amount of ATP present, which correlates with the number of metabolically active cells.[18]
-
-
A compound is considered a specific inhibitor of neurite outgrowth if it significantly reduces neurite length at concentrations that do not cause a significant decrease in cell viability.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation process.
Caption: Experimental workflow for assessing neuronal growth inhibition.
References
- 1. rupress.org [rupress.org]
- 2. Changes in the colchicine susceptibility of microtubules associated with neurite outgrowth: studies with nerve growth factor-responsive PC12 pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Potencies of bisphenol A on the neuronal differentiation and hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurological Effects of Bisphenol A and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of bisphenol A on the neurological system: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 14. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 15. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 18. neuroproof.com [neuroproof.com]
- 19. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-3-hydroxypyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Amino-3-hydroxypyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. All waste containing this compound must be treated as hazardous waste due to its potential toxicity and environmental hazards.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Work should always be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dusts are generated or ventilation is inadequate) | To avoid inhalation of dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[5][6]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[2][3][6]
2. Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and sealable hazardous waste container.[2][3] The container should be airtight and in good condition to prevent leaks.[3]
-
Leave chemicals in their original containers when possible.[1] If transferring to a new container, ensure it is properly labeled.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Indicate the associated hazards (e.g., Toxic, Irritant) on the label.[2] A completed "Dangerous Waste" label should be attached when waste is first added to the container.[3]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be cool, dry, and away from direct sunlight, heat, sparks, or any other source of ignition.[3]
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][5]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][3]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2][6]
6. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][4][7][8]
-
When the container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's procedures and arrange for pickup by a licensed hazardous waste management company.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 4-Amino-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-3-hydroxypyridine (CAS No: 6320-39-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is known to be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system[1][2][3]. Some evidence suggests it may have carcinogenic effects[1][2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This information is summarized in the table below for clarity.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact and absorption[4]. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and dust[2][5]. |
| Respiratory Protection | Use in a properly functioning chemical fume hood. If a respirator is needed, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used. | To prevent inhalation of dust and aerosols[4][6]. |
| Body Protection | A long-sleeved laboratory coat, buttoned to full length. Full-length pants and closed-toe shoes are mandatory. | To protect skin from accidental contact[2][4]. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly.
-
Quantities: Use the smallest practical quantities for the experiment to minimize waste and potential exposure[4].
-
Avoidance of Dust: Handle the solid material carefully to avoid the formation of dust and aerosols[4].
2. Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[4][6].
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
3. Spill Management:
-
Small Spills (<1 Liter):
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up and place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills (>1 Liter):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EH&S) department[4].
-
4. Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of this material down the drain[4].
-
Contaminated Materials: Any materials, such as gloves or lab coats, that come into contact with this compound should be disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
